molecular formula C9H10O3 B1194247 2-Hydroxy-3,6-dimethylbenzoic acid CAS No. 3921-12-8

2-Hydroxy-3,6-dimethylbenzoic acid

Cat. No.: B1194247
CAS No.: 3921-12-8
M. Wt: 166.17 g/mol
InChI Key: SDQFDFFLPQFIHQ-UHFFFAOYSA-N
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Description

3,6-dimethylsalicylic acid is a monohydroxybenzoic acid consisting of salicylic acid carrying two methyl groups at the 3 and 6 positions. It derives from a salicylic acid.

Properties

IUPAC Name

2-hydroxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQFDFFLPQFIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294109
Record name 2-hydroxy-3,6-dimethylbenzoic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3921-12-8
Record name Benzoic acid,6-dimethyl-
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Record name 2-hydroxy-3,6-dimethylbenzoic acid
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Record name 2-hydroxy-3,6-dimethylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-Hydroxy-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3,6-dimethylbenzoic acid, a crucial intermediate in the development of pharmaceuticals and other fine chemicals. The methodologies presented are grounded in established chemical principles, offering both theoretical understanding and practical guidance for laboratory application.

Strategic Importance and Synthetic Approach

This compound, also known as 3,6-dimethylsalicylic acid, is a valuable building block in organic synthesis. Its substituted phenolic acid structure allows for diverse chemical transformations, making it a key precursor for more complex molecules.

The most common and industrially viable method for its synthesis is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide.[1][2] This guide will focus on the application of this reaction to 2,5-dimethylphenol (also known as 2,5-xylenol), a readily available starting material.[3][4]

The Kolbe-Schmitt Reaction: Mechanism and Optimization

The Kolbe-Schmitt reaction is an addition reaction that introduces a carboxyl group onto the aromatic ring of a phenol.[2][5] The reaction proceeds through the following key steps:

  • Phenoxide Formation: The phenol is treated with a strong base, typically sodium hydroxide, to form the more nucleophilic phenoxide ion.[6]

  • Electrophilic Attack: The phenoxide then reacts with carbon dioxide, a weak electrophile, to form a salicylate.[1]

  • Protonation: The final step is the acidification of the reaction mixture to yield the desired aromatic hydroxy acid.[1]

The regioselectivity of the carboxylation (ortho vs. para substitution) can be influenced by the choice of the counterion. Smaller counterions like sodium favor the ortho product, which is the desired outcome for the synthesis of this compound.[7]

Reaction Workflow Diagram:

Kolbe_Schmitt_Workflow Start 2,5-Dimethylphenol Phenoxide Sodium 2,5-dimethylphenoxide Start->Phenoxide + NaOH Carboxylation Carboxylation with CO2 (High Pressure & Temperature) Phenoxide->Carboxylation Salt Sodium 2-hydroxy-3,6-dimethylbenzoate Carboxylation->Salt Acidification Acidification (e.g., H2SO4) Salt->Acidification Product This compound Acidification->Product

Caption: Workflow for the synthesis of this compound via the Kolbe-Schmitt reaction.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound in a laboratory setting.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2,5-Dimethylphenol(CH₃)₂C₆H₃OH122.16
Sodium HydroxideNaOH40.00
Carbon DioxideCO₂44.01
Sulfuric AcidH₂SO₄98.08

Procedure:

  • Preparation of Sodium 2,5-dimethylphenoxide:

    • React 2,5-dimethylphenol with a stoichiometric amount of sodium hydroxide in an appropriate solvent.

    • The resulting sodium phenoxide should be thoroughly dried, as the presence of water can significantly decrease the yield.[7]

  • Carboxylation:

    • The dry sodium 2,5-dimethylphenoxide is placed in a high-pressure autoclave.

    • The vessel is heated to 125-150°C and pressurized with carbon dioxide to approximately 100 atm.[1]

    • The reaction is typically maintained for several hours to ensure complete carboxylation.

  • Work-up and Isolation:

    • After cooling and venting the reactor, the solid product is dissolved in water.

    • The solution is then acidified with a strong acid, such as sulfuric or hydrochloric acid, to precipitate the this compound.[8]

    • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Purification:

    • Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed to obtain a highly pure product.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Data:

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molar Mass166.17 g/mol
AppearanceWhite crystalline solid
Melting Point172-174 °C

Spectroscopic Data:

  • ¹H NMR: Expected signals for the aromatic protons, the methyl groups, the hydroxyl proton, and the carboxylic acid proton.

  • ¹³C NMR: Resonances corresponding to the aromatic carbons, methyl carbons, and the carboxyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxyl), and aromatic C-H and C=C bonds.

Safety Considerations

  • High-Pressure Operations: The use of a high-pressure autoclave requires appropriate safety precautions and a thorough understanding of the equipment.

  • Corrosive Reagents: Sodium hydroxide and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Handling of Phenols: 2,5-Dimethylphenol is a hazardous substance and should be handled in a well-ventilated fume hood.

References

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]

  • Google Patents.
  • YouTube. Kolbe-Schmitt Reaction - Reaction with Mechanism. [Link]

  • Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Link]

  • Google Patents. CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.
  • RSC Education. The preparation of 2-hydroxybenzoic acid. [Link]

  • MDPI. Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. [Link]

  • MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. [Link]

  • Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Cheméo. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. [Link]

  • NIST. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. [Link]

  • Thieme. Carboxylation, Carbonylation, and Dehalogenation. [Link]

  • Google Patents.
  • PubMed. [Biosynthesis of 6-methylsalicylic acid]. [Link]

  • University of Missouri–St. Louis. Preparation of Methyl Salicylate. [Link]

  • Sciencemadness Wiki. Synthesis of salicylic acid. [Link]

  • Miles Dai. Methyl Salicylate Synthesis. [Link]

  • PubChem. 2,5-Dimethylphenol. [Link]

Sources

Unveiling the Bioactive Potential: A Technical Guide to 2-Hydroxy-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in the Hydroxybenzoic Acid Family

2-Hydroxy-3,6-dimethylbenzoic acid, a member of the substituted salicylic acid family, presents a compelling case for focused biological investigation. While direct, in-depth research on this specific molecule is nascent, its structural characteristics place it at the intersection of several classes of biologically active compounds. This guide will synthesize the known attributes of its chemical relatives to build a predictive framework for its potential therapeutic applications. By examining the established activities of closely related hydroxybenzoic acid derivatives, we can infer and propose avenues for future research into the unique biological profile of this compound.

Chemical Structure and Properties

PropertyValueSource
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
IUPAC NameThis compound
Synonyms3,6-Dimethylsalicylic acidSigma-Aldrich

Predicted Biological Activities: An Evidence-Based Extrapolation

The biological activities of hydroxybenzoic acids are intricately linked to the substitution pattern on the benzene ring. The presence and position of hydroxyl, methyl, and other functional groups can significantly influence the molecule's interaction with biological targets. Based on the activities of structurally analogous compounds, we can hypothesize several key areas of biological relevance for this compound.

Antimicrobial Potential: A Common Trait of Phenolic Acids

Phenolic compounds, including various hydroxybenzoic acid derivatives, are well-documented for their antimicrobial properties.[1] The proposed mechanism often involves the disruption of microbial cell membranes, inhibition of key enzymes, and interference with cellular energy production.

For instance, the structurally related compound 2,4-Dihydroxy-3,6-dimethylbenzoic acid is described as a fungal metabolite with potential antibacterial activity.[2] Furthermore, studies on other prenylated and alkylated hydroxybenzoic acids have demonstrated significant antimicrobial and molluscicidal activities. The lipophilicity conferred by the methyl groups on this compound may enhance its ability to penetrate microbial cell membranes, suggesting a potential for broad-spectrum antimicrobial efficacy.

Anti-inflammatory and Analgesic Effects: The Salicylate Heritage

As a derivative of salicylic acid (2-hydroxybenzoic acid), this compound is a prime candidate for possessing anti-inflammatory and analgesic properties. Salicylates are renowned for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[3]

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to exhibit potent anti-nociceptive and anti-inflammatory effects in vivo.[4] These studies underscore the principle that modifications to the salicylic acid scaffold can modulate its pharmacological profile. The dimethyl substitution in this compound could influence its binding affinity and selectivity for COX isoenzymes, potentially offering a modified therapeutic window compared to traditional salicylates.

Experimental Protocols: A Roadmap for Investigation

To empirically validate the predicted biological activities of this compound, a systematic series of in vitro and in vivo assays is required. The following protocols provide a foundational framework for such an investigation.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: Grow microbial strains overnight in appropriate broth media. Dilute the cultures to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC Determination: Subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum Standardize microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature inoculate->incubate read_mic Determine MIC (visual inspection) incubate->read_mic subculture Subculture for MBC read_mic->subculture read_mbc Determine MBC subculture->read_mbc

In Vitro Anti-inflammatory Assay: COX Inhibition

Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology: Enzyme Immunoassay (EIA)

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate for a specified time at 37°C.

  • Quantification of Prostaglandin E2 (PGE2): Stop the reaction and measure the amount of PGE2 produced using a competitive EIA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

COX_Inhibition_Assay Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 or COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 2-Hydroxy-3,6-dimethyl- benzoic acid Test_Compound->COX_Enzyme Inhibition

Potential Anticancer Activity: A Hypothesis Based on Structural Analogs

Recent research into analogs of diffractaic acid, which shares a substituted benzoic acid core with this compound, has revealed potent inhibitory effects on colorectal cancer stem cells. These analogs were found to suppress key signaling pathways such as WNT, STAT3, and NF-κB. This suggests that the specific substitution pattern of this compound might also confer cytotoxic or cytostatic activity against cancer cells.

In Vitro Cytotoxicity Screening

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., breast, colon, lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anticancer_Signaling_Hypothesis Test_Compound 2-Hydroxy-3,6-dimethyl- benzoic acid (Hypothesized) WNT WNT Test_Compound->WNT Inhibition? STAT3 STAT3 Test_Compound->STAT3 Inhibition? NFkB NFkB Test_Compound->NFkB Inhibition? Proliferation Proliferation WNT->Proliferation Survival Survival STAT3->Survival Metastasis Metastasis NFkB->Metastasis

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound remains to be established, the existing literature on its structural analogs provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, and anticancer agent. The protocols outlined in this guide offer a starting point for a comprehensive evaluation of its therapeutic potential. Future research should focus on elucidating its precise mechanisms of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships through the synthesis of novel derivatives. Such studies will be instrumental in determining the ultimate place of this compound in the landscape of drug discovery and development.

References

  • dos Santos, F. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. Available from: [Link].

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link].

  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=261630. Available from: [Link].

Sources

Spectroscopic Characterization of 2-Hydroxy-3,6-dimethylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectroscopic analysis of 2-Hydroxy-3,6-dimethylbenzoic acid (CAS 3921-12-8), a substituted salicylic acid derivative. For professionals in pharmaceutical research and synthetic chemistry, precise structural confirmation and purity assessment are paramount. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides field-proven protocols for data acquisition, and details the logic behind data interpretation.

Introduction and Molecular Structure

This compound, also known as 3,6-dimethylsalicylic acid, is a poly-substituted aromatic carboxylic acid. Its structure incorporates a hydroxyl group and a carboxylic acid group in an ortho relationship on a benzene ring, which is further substituted with two methyl groups. This specific arrangement of functional groups dictates its chemical properties and, consequently, its unique spectroscopic fingerprint.

Accurate characterization is the bedrock of any scientific investigation, ensuring that the material in hand is indeed the desired compound and is free from impurities that could confound experimental results. The following sections detail the expected outcomes and methodologies for a rigorous spectroscopic analysis workflow.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Predicted ¹H and ¹³C NMR Data

Based on the structure, a detailed prediction of the NMR spectra can be made. This predictive analysis is a crucial first step before acquiring experimental data, as it establishes a hypothesis to be tested.

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) & Multiplicity Assignment Predicted Chemical Shift (ppm)
Ar-H (on C4)6.8 - 7.2 (d, J ≈ 8 Hz)C=O (Carboxylic Acid)170 - 175
Ar-H (on C5)6.7 - 7.1 (d, J ≈ 8 Hz)C-OH (Phenolic)155 - 160
Ar-CH₃ (on C3)2.1 - 2.3 (s)C-CH₃ (Aromatic)135 - 140
Ar-CH₃ (on C6)2.2 - 2.4 (s)C-COOH (Aromatic)110 - 115
OH (Phenolic)9.0 - 11.0 (br s)C-H (Aromatic)120 - 130
COOH (Carboxylic Acid)11.0 - 13.0 (br s)CH₃ (Methyl)15 - 25

Note: Predicted shifts are based on standard functional group values and substituent effects. Actual experimental values may vary based on solvent and concentration.

Expertise in Interpretation: Causality of Expected Signals
  • ¹H NMR: The two aromatic protons on carbons 4 and 5 are expected to appear as doublets due to coupling with each other. The two methyl groups are chemically distinct and should appear as two separate singlets. The phenolic and carboxylic acid protons are acidic and their signals are typically broad; they will exchange with deuterium upon addition of D₂O, leading to their disappearance from the spectrum, which is a key confirmation technique.

  • ¹³C NMR: The molecule is asymmetric, meaning all nine carbon atoms are chemically unique and should produce nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (highest ppm) due to the strong deshielding effect of the two oxygen atoms. The carbon attached to the phenolic hydroxyl group will also be significantly downfield. The two methyl carbons will appear far upfield (lowest ppm).

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the acidic OH and COOH protons. Chloroform-d (CDCl₃) can also be used.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire a standard one-dimensional proton spectrum using a 30-degree pulse angle and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, several hundred to several thousand scans may be necessary. A relaxation delay of 2-5 seconds is standard.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Key IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Very Broad
O-H Stretch (Phenolic)~3200 - 3500Broad
C-H Stretch (Aromatic & Methyl)2850 - 3100Sharp
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C Stretch (Aromatic Ring)1550 - 1650Medium-Strong
C-O Stretch (Carboxylic Acid & Phenol)1210 - 1320Strong
Expertise in Interpretation: The Significance of Broad Peaks

The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that often obscures the C-H stretching region. This broadening is a direct result of strong intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state. The phenolic O-H stretch will also be broad due to hydrogen bonding. The sharp, intense peak around 1700 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method for solid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan. The background spectrum of the empty crystal is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber can be used directly for analysis.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural confirmation.

Predicted Mass Spectrometry Data

The molecular formula is C₉H₁₀O₃, with a monoisotopic mass of approximately 166.06 g/mol .[1] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Ion Mode Adduct Predicted m/z Interpretation
Positive[M+H]⁺167.0703Protonated molecule
Positive[M+Na]⁺189.0522Sodium adduct
Negative[M-H]⁻165.0557Deprotonated molecule

Source: Predicted values from PubChem CID 261630.[1]

Expertise in Interpretation: Fragmentation Pathways

In tandem MS (MS/MS), the molecular ion is fragmented to provide structural information. A common fragmentation for benzoic acids is the loss of water (H₂O, 18 Da) or the loss of the carboxyl group (COOH, 45 Da).

M [M-H]⁻ m/z = 165.0557 M_minus_CO2 [M-H-CO₂]⁻ m/z = 121.0658 M->M_minus_CO2 - CO₂ (44 Da)

Caption: A plausible fragmentation pathway in negative ion mode MS.

Experimental Protocol: ESI-TOF MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, coupled with a Time-of-Flight (TOF) analyzer for high mass accuracy.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

  • Instrument Setup (ESI-TOF):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Positive Ion Mode: Set the capillary voltage to a positive value (e.g., +3 to +4 kV).

    • Negative Ion Mode: Set the capillary voltage to a negative value (e.g., -2.5 to -3.5 kV).

    • Optimize other source parameters (e.g., nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal.

  • Data Acquisition:

    • Acquire spectra over a relevant mass range (e.g., m/z 50-500).

    • Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm error).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the measured accurate mass to calculate the elemental formula and confirm it matches C₉H₁₀O₃.

Integrated Spectroscopic Workflow

A robust analytical workflow ensures comprehensive and self-validating characterization of the target molecule. This process integrates the three core spectroscopic techniques, where the results from each method corroborate the others, leading to an unambiguous structural confirmation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Interpretation cluster_3 Conclusion Sample 2-Hydroxy-3,6-dimethyl- benzoic acid Sample NMR NMR Acquisition (¹H, ¹³C) Sample->NMR IR FTIR-ATR Acquisition Sample->IR MS HRMS (ESI-TOF) Acquisition Sample->MS NMR_Data NMR Spectra (Connectivity, Proton Count) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Formula) MS->MS_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for spectroscopic characterization.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]

  • National Institute of Standards and Technology (NIST). Salicylic acid. NIST Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

crystal structure analysis of 2-Hydroxy-3,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-3,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the solid-state structure is paramount. This guide provides a comprehensive, in-depth technical framework for the . While a definitive crystal structure for this specific molecule is not yet publicly deposited in crystallographic databases, this whitepaper leverages established principles of crystallography and draws upon authoritative data from closely related analogues to present a robust methodology for its determination and analysis. We will detail the necessary experimental protocols, from single-crystal growth to X-ray diffraction analysis, and provide expert insights into the anticipated structural features, such as hydrogen bonding motifs and crystal packing. This document serves as both a practical guide for researchers undertaking this analysis and a predictive overview of the expected results.

Introduction: The Significance of Solid-State Characterization

This compound is a substituted aromatic carboxylic acid. Molecules of this class are fundamental building blocks in organic synthesis and frequently appear as fragments or precursors in the development of novel therapeutic agents. The substitution pattern—a hydroxyl group ortho to the carboxylic acid and two methyl groups on the aromatic ring—suggests a rich potential for specific, directional intermolecular interactions that will govern its solid-state architecture.

Understanding the crystal structure is not an academic exercise; it is a cornerstone of modern drug development. It allows for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms, each with unique properties.

  • Intellectual Property: Securing patents on novel solid forms.

  • Rational Drug Design: Understanding how the molecule interacts with itself provides clues for designing interactions with a biological target.

  • Formulation Development: Guiding the selection of excipients and manufacturing processes.

This guide will walk through the essential steps to elucidate the crystal structure of this compound, providing the causality behind experimental choices to ensure a successful outcome.

Part 1: The Art and Science of Single-Crystal Growth

The adage "the better the crystal, the better the data" is a fundamental truth in crystallography. The initial and most critical phase of any crystal structure analysis is the cultivation of high-quality, single crystals of suitable size and perfection.

Prerequisite: Material Purity

The presence of impurities can significantly inhibit crystallization or lead to disordered structures. Therefore, starting with material of the highest possible purity (>99%) is essential.

Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on analogues, solvents like ethanol, acetone, or toluene are excellent starting points.

  • Dissolution: Dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling is crucial for the formation of large, well-ordered crystals.

  • Isolation and Drying: Collect the resulting crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum at a mild temperature (e.g., 30-50°C) to remove residual solvent.

Crystallization Methodologies

For small organic molecules like substituted benzoic acids, several techniques are effective. The choice of method is often empirical, and it is advisable to run multiple experiments in parallel.

Method 1: Slow Solvent Evaporation This is one of the simplest and most effective methods for growing single crystals.

  • Step 1: Solution Preparation: Prepare a dilute to moderately concentrated solution of the purified compound in a suitable solvent. A solvent with a moderate boiling point (e.g., toluene, ethyl acetate) is ideal.[1]

  • Step 2: Evaporation: Place the solution in a small vial or beaker, cover it loosely with parafilm, and pierce a few small holes in the film. This allows the solvent to evaporate slowly over several days to weeks.

  • Step 3: Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a spatula or pipette.

Method 2: Vapor Diffusion This technique allows for very slow and controlled changes in solvent composition, often yielding high-quality crystals.

  • Step 1: Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The jar should contain a larger volume of a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the solvent used to dissolve the compound.

  • Step 2: Diffusion: Over time, the anti-solvent vapor will diffuse into the inner vial, gradually lowering the solubility of the compound and inducing crystallization.

  • Step 3: Monitoring: Monitor the inner vial for crystal growth over several days.

Part 2: Elucidating the Structure with Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

The diagram below outlines the standard workflow for a single-crystal X-ray diffraction experiment.

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase crystal Select & Mount Single Crystal diffractometer Mount on Diffractometer crystal->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing Raw Diffraction Images space_group Space Group Determination data_processing->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol and Rationale
  • Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects. It is mounted on a glass fiber or a loop with a cryo-protectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Cooling minimizes thermal motion of the atoms, leading to higher resolution data. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Structure Solution and Refinement: Specialized software is used to determine the positions of the atoms from the diffraction data. The initial model is then refined to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Part 3: Predicted Structural Features of this compound

Based on the extensive literature on substituted benzoic acids, we can predict the key structural motifs with a high degree of confidence.[2]

The Carboxylic Acid Dimer: A Ubiquitous Synthon

The most predictable and dominant interaction in the crystal structures of benzoic acids is the formation of a centrosymmetric dimer through a pair of O—H···O hydrogen bonds between the carboxylic acid groups of two molecules.[2][3] This robust R22(8) graph set motif is one of the most reliable synthons in crystal engineering.[2]

Caption: The classic centrosymmetric carboxylic acid dimer motif.

Intramolecular Hydrogen Bonding

The presence of a hydroxyl group at the ortho position (C2) relative to the carboxylic acid creates the potential for a strong intramolecular S(6) hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the carboxylic acid. This is a common feature in salicylic acid and its derivatives.[2] This intramolecular bond will likely cause the carboxylic acid group to be nearly coplanar with the aromatic ring.

Crystal Packing and Other Interactions

The overall three-dimensional structure will be dictated by how these primary dimer units pack together. The methyl groups at positions 3 and 6 will influence the steric interactions between adjacent dimers. While strong π–π stacking interactions between the aromatic rings of neighboring molecules might be sterically hindered by the methyl groups, weaker C—H···O or C—H···π interactions are likely to play a significant role in stabilizing the crystal lattice.[4]

molecular_interactions Molecule 2-Hydroxy-3,6- dimethylbenzoic Acid Intra_HB Intramolecular O-H···O H-Bond Molecule->Intra_HB defines conformation Dimer Carboxylic Acid Dimer (R²₂(8)) Molecule->Dimer forms primary synthon Packing Crystal Packing Dimer->Packing is the building block for Weak_HB Weak C-H···O/ C-H···π Bonds Packing->Weak_HB Steric Steric Effects (Methyl Groups) Packing->Steric

Caption: Key intermolecular forces governing the crystal structure.

Predicted Crystallographic Data

The following table summarizes the expected crystallographic parameters for this compound, based on data from structurally similar compounds.

ParameterPredicted Value / TypeRationale / Comparative Example
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for small, relatively rigid organic molecules.[5][6]
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c)The anticipated formation of centrosymmetric dimers typically leads to a centrosymmetric space group.[3][5]
Molecules per Unit Cell (Z)4 or 8Consistent with common packing arrangements for monoclinic and orthorhombic systems.
H-Bonding Motif 1Intermolecular R22(8) Carboxylic Acid DimerA highly conserved feature in virtually all benzoic acid crystal structures.[2]
H-Bonding Motif 2Intramolecular S(6) Hydroxyl-CarbonylExpected due to the ortho-hydroxy substitution, similar to salicylic acid.[2]
Density1.3 - 1.4 g/cm³Typical density range for organic compounds of this nature.

Part 4: Corroborative Analysis and Validation

While SC-XRD provides the definitive structure, other techniques are essential for validating the result and understanding the bulk properties of the material.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline sample. The experimental PXRD pattern can be compared to the pattern calculated from the single-crystal structure to confirm phase purity.[1]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to screen for the presence of different polymorphs, which will exhibit distinct thermal events.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The O-H and C=O stretching frequencies in the IR spectrum are highly sensitive to hydrogen bonding. The spectrum can confirm the presence of both the carboxylic acid dimer (characterized by a broad O-H stretch and a shift in the C=O stretch) and the intramolecular hydrogen bond.

Conclusion

The is a tractable but essential undertaking for its full characterization. This guide outlines a robust, field-proven pathway for this analysis. By employing systematic crystallization techniques and standard single-crystal X-ray diffraction protocols, researchers can obtain a high-resolution structure. The structural landscape is predicted to be dominated by the classic carboxylic acid dimer synthon, complemented by a strong intramolecular hydrogen bond that dictates the molecular conformation. The resulting three-dimensional architecture will be a product of the interplay between these strong interactions and weaker, yet significant, packing forces. The experimental determination of this structure will provide invaluable data for any future application of this compound in materials science or drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ward, M. D., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design. [Link]

  • Liu, Z.-H., et al. (2007). 2-Hydroxy-3-methoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o2616–o2617. [Link]

  • Smith, G., Wermuth, U. D., & Healy, P. C. (2012). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 7), o275–o281. [Link]

  • Musil, D., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • Wilson, C. C., Shankland, N., & Florence, A. J. (1996). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie - Crystalline Materials, 211(12), 895-898. [Link]

  • Liu, Z.-H., et al. (2007). 2-Hydroxy-3-methoxybenzoic acid monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 5), o2618–o2620. [Link]

  • Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Zeitschrift für Kristallographie, 157(3-4), 215-232. [Link]

  • Butsch, K., et al. (2018). The crystal structure of 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethylbenzoic acid–methanol (1/1), C20H24O8. Zeitschrift für Kristallographie - New Crystal Structures, 233(6). [Link]

  • Rajnikant, et al. (2004). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Crystal Research and Technology, 39(5), 471-475. [Link]

  • Pusch, J., et al. (2017). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 61–64. [Link]

  • Desiraju, G. R. (2004). Weak hydrogen bonds in crystal engineering. Indian Academy of Sciences. [Link]

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Foreword: Navigating the Solubility Landscape of a Niche Benzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Hydroxy-3,6-dimethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and organic chemistry, understanding the solubility of a compound is a cornerstone of its development and application. This guide is dedicated to the study of this compound, a substituted benzoic acid with potential applications in medicinal chemistry and materials science. While specific quantitative solubility data for this particular molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility in a range of organic solvents.

By leveraging established principles of physical chemistry and drawing parallels with the well-documented solubility of benzoic acid and its other derivatives, this document serves as a robust starting point for any investigation into the solution behavior of this compound. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and offer insights into the factors that govern the dissolution of this and similar molecules.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This process can be understood through the interplay of two key energetic factors: the lattice energy of the solid and the solvation energy of the dissolved molecules.

  • Lattice Energy: This is the energy required to break apart the crystal lattice of the solid solute, in this case, this compound. The strength of the intermolecular forces within the crystal, such as hydrogen bonding and van der Waals forces, will determine the magnitude of the lattice energy.

  • Solvation Energy: This is the energy released when the solute molecules are surrounded and stabilized by solvent molecules. The nature and strength of the interactions between the solute and solvent molecules (e.g., hydrogen bonding, dipole-dipole interactions, and London dispersion forces) dictate the solvation energy.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the solid. The general principle of "like dissolves like" is a useful heuristic here; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Molecular Structure and its Influence on Solubility

The molecular structure of this compound provides critical clues to its expected solubility behavior:

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests good solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents.

  • Aromatic Ring and Methyl Groups (-CH₃): The benzene ring and the two methyl groups are nonpolar. This lipophilic character will contribute to solubility in less polar organic solvents (e.g., toluene, dichloromethane).

The overall solubility of this compound in a given solvent will be a balance between these hydrophilic and lipophilic characteristics. Generally, benzoic acid and its derivatives exhibit low solubility in water but are readily soluble in many organic solvents.[1] The solubility of benzoic acid in several common organic solvents generally follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[2][3]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the gravimetric method, a reliable and commonly used technique for determining the equilibrium solubility of a compound at a specific temperature.[1]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature bath or incubator with shaker

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved solute.

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[1]

  • Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume of the clear, saturated supernatant using a syringe. Attach a syringe filter to the syringe and dispense the clear solution into a pre-weighed container.[1]

  • Solvent Evaporation: Carefully record the mass of the container with the filtered solution. Evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature that will not cause the solute to decompose, until a constant weight of the dried residue is obtained.[1]

  • Calculation: The solubility can be calculated as the mass of the dissolved this compound per a given mass or volume of the solvent.

    Solubility ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

Data Presentation: A Template for Your Findings

While specific data for this compound is pending experimental determination, the following table provides a template for organizing and presenting your results. For comparative purposes, qualitative solubility expectations based on the behavior of similar benzoic acid derivatives are included.

Organic SolventSolvent TypeExpected Solubility of this compoundExperimentally Determined Solubility ( g/100 g solvent) at 298.15 K
MethanolPolar, ProticHighTo be determined
EthanolPolar, ProticHighTo be determined
AcetonePolar, AproticHighTo be determined
Ethyl AcetatePolar, AproticMedium to HighTo be determined
DichloromethaneNonpolarMediumTo be determined
TolueneNonpolarLow to MediumTo be determined
HexaneNonpolarLowTo be determined

Factors Influencing Solubility: Key Considerations

  • Temperature: The solubility of most solid organic compounds, including benzoic acid and its derivatives, increases with temperature.[2] This is because the dissolution process is often endothermic.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

  • Purity of Compound and Solvent: The presence of impurities can significantly affect solubility measurements. Therefore, using high-purity starting materials is essential for obtaining accurate and reproducible data.

  • pH (in aqueous systems): While this guide focuses on organic solvents, it is worth noting that the solubility of benzoic acids in aqueous solutions is highly pH-dependent due to the ionization of the carboxylic acid group.

Conclusion: A Path Forward for Characterization

This technical guide has laid out the essential theoretical and practical framework for investigating the solubility of this compound in organic solvents. While pre-existing quantitative data is scarce, the principles derived from the study of benzoic acid and its analogues provide a strong foundation for predicting and understanding its behavior. The detailed experimental protocol provided herein offers a clear and reliable method for researchers to generate the precise solubility data required for their work in drug development, chemical synthesis, or materials science. By systematically applying these methodologies, the scientific community can build a comprehensive understanding of this and other novel chemical entities.

References

  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents - Benchchem. (n.d.).
  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(3), 1102-1109.
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide - Guidechem. (n.d.).

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An In-depth Technical Guide to 2-Hydroxy-3,6-dimethylbenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-hydroxy-3,6-dimethylbenzoic acid and its derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The content delves into the synthesis, biological activities, and therapeutic potential of this chemical scaffold, underpinned by field-proven insights and authoritative references.

Introduction to the this compound Scaffold

This compound is a substituted aromatic carboxylic acid that serves as a versatile scaffold in medicinal chemistry. Its structure, featuring a hydroxyl group and a carboxylic acid moiety on a dimethylated benzene ring, provides a unique combination of acidic and phenolic properties. This arrangement allows for diverse chemical modifications, leading to a wide array of derivatives and analogs with significant therapeutic potential. The core structure's ability to engage in various biological interactions has made it a focal point in the exploration of novel therapeutic agents across different disease areas.

While much of the in-depth research has focused on its close analog, 2,4-dihydroxy-3,6-dimethylbenzoic acid, the mono-hydroxy core structure holds significant promise for the development of targeted therapies. This guide will explore both the foundational compound and its key derivatives, elucidating the structure-activity relationships that drive their biological effects.

Synthesis and Chemical derivatization

The synthesis of this compound and its derivatives can be approached through several synthetic routes, often starting from readily available precursors. A common strategy involves the functionalization of a pre-existing benzene ring with the desired hydroxyl, carboxyl, and methyl groups.

One key analog, 2,4-dihydroxy-3,6-dimethylbenzoic acid, can be synthesized from 4-O-demethylbarbituric acid through acid or alkali hydrolysis.[1] The resulting dihydroxy acid can then be further modified, for example, through methyl esterification to produce methyl 2,4-dihydroxy-3,6-dimethylbenzoate.[1]

A general workflow for the synthesis and derivatization of these compounds is outlined below:

Synthesis_Workflow Precursor Substituted Benzene Precursor Core_Scaffold This compound or Analog (e.g., 2,4-dihydroxy) Precursor->Core_Scaffold Multi-step Synthesis Esterification Esterification Core_Scaffold->Esterification Etherification Etherification Core_Scaffold->Etherification Amidation Amidation Core_Scaffold->Amidation Halogenation Halogenation Core_Scaffold->Halogenation Derivative_1 Ester Derivative Esterification->Derivative_1 Derivative_2 Ether Derivative Etherification->Derivative_2 Derivative_3 Amide Derivative Amidation->Derivative_3 Derivative_4 Halogenated Derivative Halogenation->Derivative_4 Biological_Screening Biological Screening Derivative_1->Biological_Screening Derivative_2->Biological_Screening Derivative_3->Biological_Screening Derivative_4->Biological_Screening

Caption: General synthetic workflow for derivatives.

Experimental Protocol: Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

This protocol describes the synthesis of a key derivative, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, from 2,4-dihydroxy-3,6-dimethylbenzoic acid.

Materials:

  • 2,4-dihydroxy-3,6-dimethylbenzoic acid

  • Potassium bicarbonate (KHCO3)

  • Dimethylformamide (DMF)

  • Methyl iodide (CH3I)

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) aqueous solution

  • Ice water

Procedure:

  • Dissolve 2,4-dihydroxy-3,6-dimethylbenzoic acid and KHCO3 in DMF in a reaction vessel.

  • Heat the mixture under a nitrogen atmosphere with stirring.

  • Slowly add CH3I dropwise to the reaction mixture at the same temperature.

  • Continue stirring for the designated reaction time.

  • Quench the reaction by adding ice water.

  • Extract the product with ethyl acetate.

  • Collect the organic phase and wash it with a saturated NaCl aqueous solution.

  • Concentrate the organic phase under reduced pressure.

  • Dry the resulting product to obtain methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Substituted benzoic acid derivatives have shown significant potential as anticancer agents.[2] Dihydroxybenzoic acid (DHBA) has been shown to inhibit histone deacetylases (HDACs), which can lead to the suppression of tumor suppressor proteins.[3] Inhibition of HDAC activity by DHBA was observed to be more potent in vitro and was associated with an increase in reactive oxygen species (ROS) generation and cell cycle arrest in the G2/M phase in colorectal carcinoma cells.[3]

Neuroprotective Effects

Hydroxybenzoic acid derivatives have emerged as promising agents for the treatment of neurodegenerative diseases like Alzheimer's.[4] These compounds can act as dual-target ligands, functioning as both mitochondriotropic antioxidants and cholinesterase inhibitors.[4][5] By mitigating oxidative stress and restoring cholinergic transmission, these derivatives can offer a multi-faceted approach to neuroprotection.[4][5] A novel conjugate of hydroxybenzoic acid with glycine (C40) has demonstrated a neuroprotective effect in a model of ischemic stroke in rats.[6]

Anti-inflammatory Properties

The anti-inflammatory effects of hydroxybenzoic acid derivatives are another area of active research.[7] These compounds can modulate inflammatory pathways, and their antioxidant properties also contribute to their anti-inflammatory action. For instance, 2'-hydroxy-3,6'-dimethoxychalcone, a related compound, has been shown to inhibit inflammation in RAW 264.7 cells by downregulating the production of nitric oxide and pro-inflammatory cytokines through the inhibition of the MAPK signaling pathway.[8]

Enzyme Inhibition

Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of various enzymes, highlighting their potential for targeted therapies.

  • SIRT5 Inhibition: A notable discovery is the identification of 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways.[9] The carboxylic acid and adjacent hydroxyl group are crucial for this inhibitory activity.[9]

  • Cholinesterase Inhibition: As mentioned in the context of neuroprotection, these derivatives can inhibit cholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] This inhibition leads to increased acetylcholine levels, which is beneficial in conditions like Alzheimer's disease.[10][11]

  • α-Glucosidase Inhibition: Certain prenylated p-hydroxybenzoic acid derivatives have shown α-glucosidase-inhibitory activity, suggesting their potential in managing diabetes.[12]

Mechanisms of Action: A Deeper Dive

The diverse biological activities of this compound derivatives stem from their ability to modulate key cellular signaling pathways.

SIRT5 Inhibition Signaling Pathway

SIRT5 is a mitochondrial sirtuin that plays a role in regulating various metabolic processes.[13][14] Inhibition of SIRT5 by 2-hydroxybenzoic acid derivatives can impact cellular metabolism and may be a therapeutic strategy for certain cancers.[9]

SIRT5_Pathway Derivative 2-Hydroxybenzoic Acid Derivative SIRT5 SIRT5 Derivative->SIRT5 Inhibits Metabolic_Enzymes Metabolic Enzymes (e.g., in glycolysis, TCA cycle) SIRT5->Metabolic_Enzymes Deacylates Cellular_Metabolism Altered Cellular Metabolism Metabolic_Enzymes->Cellular_Metabolism Regulates Cancer_Cell_Growth Inhibition of Cancer Cell Growth Cellular_Metabolism->Cancer_Cell_Growth Leads to

Caption: SIRT5 inhibition pathway.

Cholinesterase Inhibition Mechanism

Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, a key neurotransmitter.[10][11][15] This increases the availability of acetylcholine at the synaptic cleft, enhancing neurotransmission.[10]

Cholinesterase_Inhibition Derivative Hydroxybenzoic Acid Derivative Cholinesterase Acetylcholinesterase Derivative->Cholinesterase Inhibits Synaptic_ACh Increased Synaptic Acetylcholine Acetylcholine Acetylcholine Cholinesterase->Acetylcholine Breaks down Breakdown Breakdown Products (Choline + Acetate) Acetylcholine->Breakdown Neurotransmission Enhanced Neurotransmission Synaptic_ACh->Neurotransmission

Caption: Cholinesterase inhibition mechanism.

Antioxidant Signaling Pathways

Many hydroxybenzoic acid derivatives exhibit potent antioxidant effects. They can directly scavenge free radicals and also modulate cellular antioxidant signaling pathways, such as the Nrf2 pathway, to enhance the expression of antioxidant enzymes.[16][17][[“]][19][20]

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Derivative Hydroxybenzoic Acid Derivative Derivative->Nrf2_Keap1 Promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Activates transcription of Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection from Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Antioxidant signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected hydroxybenzoic acid derivatives against various targets.

Compound/DerivativeTarget EnzymeIC50 ValueReference
2-Hydroxybenzoic acid derivative (cpd 11)SIRT526.4 ± 0.8 μM[9]
Suramin (positive control)SIRT528.4 ± 2.5 μM[9]
Prenylated p-hydroxybenzoic acid (cpd 5)α-Glucosidase34.03 μg/mL[12]
Prenylated p-hydroxybenzoic acid (cpd 6)α-Glucosidase106.10 μg/mL[12]
Prenylated p-hydroxybenzoic acid (cpd 12)α-Glucosidase64.92 μg/mL[12]
Prenylated p-hydroxybenzoic acid (cpd 13)α-Glucosidase78.45 μg/mL[12]
Prenylated p-hydroxybenzoic acid (cpd 15)α-Glucosidase85.27 μg/mL[12]
Dihydroxybenzoic acid (DHBA)HDAC (in vitro)~22.8% inhibition at 1000 μM[3]
Trichostatin-A (positive control)HDAC (in vitro)75% inhibition at 10 μM[3]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, neuroprotective, and anti-inflammatory agents, coupled with their ability to selectively inhibit key enzymes, underscores their potential in drug discovery. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on elucidating the in vivo efficacy and safety profiles of lead compounds. Further exploration of their mechanisms of action, particularly the identification of novel cellular targets and signaling pathways, will be crucial for their clinical development. The development of more complex analogs and conjugates may also lead to compounds with enhanced therapeutic indices and novel biological activities. The insights provided in this guide aim to facilitate and inspire further research into this versatile and promising class of molecules.

References

  • Patsnap Synapse. (2024, June 21). What are Cholinesterase inhibitors and how do they work?
  • RxList. (2021, August 12). How Do Cholinesterase Inhibitors Work?
  • Wikipedia. Acetylcholinesterase inhibitor.
  • MedLink Neurology. Mechanism of action of acetylcholinesterase inhibitors.
  • PubMed. (2004).
  • NCBI Bookshelf. (2023). Cholinesterase Inhibitors.
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  • Antioxidant signaling pathways: Significance and symbolism. (2025, July 31).
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  • MDPI. (2022, July 12). Insights on the Modulation of SIRT5 Activity: A Challenging Balance.
  • Frontiers in Chemistry. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors.
  • PubMed Central. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
  • ResearchGate. (2018, April 23). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors.
  • Google Patents. (2020).
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  • Journal of Volgograd State Medical University. (2023). Neuroprotective action of hydroxybenzoic acid derivative with glycine (C40)
  • MDPI. (2024).
  • NIST WebBook. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester.
  • PubMed Central. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
  • MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
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Methodological & Application

Application Notes and Protocols for Reactions of 2-Hydroxy-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-3,6-dimethylbenzoic acid is a substituted salicylic acid derivative with potential applications in the synthesis of novel pharmaceutical compounds, agrochemicals, and other specialty chemicals. Its unique substitution pattern, featuring a hydroxyl group, a carboxylic acid, and two methyl groups on the aromatic ring, offers a versatile scaffold for a variety of chemical transformations. The steric hindrance provided by the ortho-methyl group and the electronic effects of the substituents influence its reactivity, making the understanding of its chemical behavior crucial for its effective utilization in research and development.

This comprehensive guide provides detailed experimental protocols for the synthesis and key reactions of this compound. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemistry of this intriguing molecule.

Safety Precautions

Prior to conducting any of the following experimental procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[1] The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic and effective method for the synthesis of hydroxybenzoic acids from the corresponding phenols.[3] This protocol outlines a general procedure for the carboxylation of 2,5-dimethylphenol to yield this compound. The reaction proceeds through the formation of the sodium phenoxide, which then undergoes electrophilic attack by carbon dioxide under pressure and elevated temperature.

Reaction Scheme:

Kolbe-Schmitt Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 2,5-Dimethylphenol 2,5-Dimethylphenol NaOH 1. NaOH CO2 CO₂ H2SO4 2. H₂SO₄ (aq) Product This compound

Caption: Synthesis of this compound.

Protocol: Synthesis of this compound
Parameter Value Rationale
Reactants 2,5-Dimethylphenol (1.0 eq), Sodium Hydroxide (1.1 eq), Carbon Dioxide (excess)The phenoxide, formed by deprotonation with NaOH, is the active nucleophile. An excess of CO₂ drives the carboxylation equilibrium forward.
Solvent None (solid-state reaction)The classical Kolbe-Schmitt reaction is often performed in the absence of a solvent.
Temperature 150-170 °CElevated temperature is required to overcome the activation energy for the carboxylation of the phenoxide.
Pressure 100-120 atmHigh pressure of CO₂ increases its concentration in the reaction medium, favoring the formation of the carboxylated product.
Reaction Time 6-8 hoursSufficient time is required for the solid-state reaction to proceed to completion.

Step-by-Step Procedure:

  • Preparation of Sodium 2,5-dimethylphenoxide: In a high-pressure autoclave, charge 2,5-dimethylphenol and sodium hydroxide.

  • Removal of Water: Heat the mixture to 120-130 °C under a stream of nitrogen to remove the water formed from the neutralization reaction. This is a critical step as the presence of water can reduce the yield.

  • Carboxylation: After cooling the autoclave, introduce carbon dioxide to a pressure of 100-120 atm. Heat the autoclave to 150-170 °C and maintain this temperature for 6-8 hours with constant stirring.

  • Work-up: Cool the autoclave to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mixture in hot water.

  • Acidification: While stirring, acidify the aqueous solution with concentrated sulfuric acid until the pH is acidic (pH ~2). This compound will precipitate as a solid.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Key Reactions of this compound

Esterification of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be readily esterified. However, due to the steric hindrance from the ortho-methyl group, standard Fischer esterification conditions may lead to low yields. A more effective method involves the use of a methylating agent in the presence of a mild base.

Parameter Value Rationale
Reactants This compound (1.0 eq), Dimethyl sulfate (1.2 eq), Potassium carbonate (1.5 eq)Dimethyl sulfate is a potent methylating agent. Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate.
Solvent AcetoneAcetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.
Temperature Reflux (~56 °C)Heating to reflux accelerates the rate of the SN2 reaction between the carboxylate and dimethyl sulfate.
Reaction Time 4-6 hoursMonitoring by TLC is recommended to determine the completion of the reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in acetone.

  • Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of dimethyl sulfate.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl 2-hydroxy-3,6-dimethylbenzoate can be purified by column chromatography on silica gel.

Esterification_Workflow A Dissolve this compound in Acetone B Add K₂CO₃ and Dimethyl Sulfate A->B C Reflux for 4-6 hours B->C D Cool and Filter C->D E Concentrate and Extract with Ethyl Acetate D->E F Purify by Column Chromatography E->F

Caption: Workflow for Methyl Esterification.

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be selectively alkylated to form the corresponding ether. This transformation is typically achieved using an alkylating agent in the presence of a base.

Parameter Value Rationale
Reactants This compound (1.0 eq), Dimethyl sulfate (1.1 eq), Sodium hydroxide (2.2 eq)A stronger base (NaOH) is used to deprotonate both the carboxylic acid and the more acidic phenolic hydroxyl group. The phenoxide is a better nucleophile than the carboxylate, leading to preferential O-methylation of the hydroxyl group.
Solvent Water/MethanolA polar protic solvent system is suitable for this reaction.
Temperature 40-50 °CGentle heating is sufficient to promote the reaction without causing significant side reactions.
Reaction Time 2-3 hoursThe reaction is typically complete within a few hours.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide.

  • Addition of Methylating Agent: Gently warm the solution to 40-50 °C and add dimethyl sulfate dropwise while maintaining the temperature.

  • Reaction: Stir the reaction mixture at this temperature for 2-3 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude 2-methoxy-3,6-dimethylbenzoic acid can be purified by recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring.[4][5][6][7] The directing effects of the existing substituents on this compound will influence the position of acylation. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The outcome will depend on the reaction conditions and the strength of the Lewis acid catalyst.

Parameter Value Rationale
Reactants This compound (1.0 eq), Acetyl chloride (1.2 eq), Aluminum chloride (2.5 eq)Acetyl chloride is the acylating agent. A stoichiometric excess of the Lewis acid catalyst (AlCl₃) is required as it complexes with both the acyl chloride and the carbonyl groups of the starting material and product.
Solvent Dichloromethane (DCM) or NitrobenzeneAn inert solvent that can dissolve the reactants and does not react with the Lewis acid is necessary.
Temperature 0 °C to room temperatureThe reaction is typically started at a low temperature to control the initial exothermic reaction and then allowed to warm to room temperature.
Reaction Time 2-12 hoursReaction progress should be monitored by TLC.

Step-by-Step Procedure:

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in the chosen solvent.

  • Formation of Acylium Ion: Cool the suspension to 0 °C and add acetyl chloride dropwise.

  • Addition of Substrate: To the resulting mixture, add a solution of this compound in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography or recrystallization.

Friedel_Crafts_Acylation_Mechanism Simplified Friedel-Crafts Acylation Logic A Generation of Acylium Ion (Acetyl Chloride + AlCl₃) B Electrophilic Attack on Aromatic Ring A->B C Formation of Sigma Complex B->C D Deprotonation and Rearomatization C->D E Product Formation D->E

Caption: Simplified logical flow of Friedel-Crafts acylation.

Characterization Data

Technique Expected Features for this compound
¹H NMR Aromatic protons (singlets or doublets), methyl protons (singlets), hydroxyl proton (broad singlet), and carboxylic acid proton (broad singlet).
¹³C NMR Carbonyl carbon, aromatic carbons (including quaternary and protonated carbons), and methyl carbons.
IR Spectroscopy Broad O-H stretch (from both hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), C-O stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and chemical manipulation of this compound. The provided explanations for each experimental step are intended to empower researchers to not only reproduce these methods but also to adapt and innovate upon them for their specific research goals. The unique structural features of this molecule present both challenges and opportunities in synthetic chemistry, making it a valuable building block for the development of new chemical entities.

References

  • Chemical Label for this compound. [Link]

  • Google Patents. A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. CN111116370A.
  • Thermo Fisher Scientific. Safety Data Sheet for 2,6-Dihydroxybenzoic acid. [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]

  • Grokipedia. Kolbe–Schmitt reaction. [Link]

  • Royal Society of Chemistry. Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. [Link]

  • Google Patents.
  • PubChemLite. This compound (C9H10O3). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002466). [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

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Application Note: Analytical Strategies for the Quantification of 2-Hydroxy-3,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of 2-Hydroxy-3,6-dimethylbenzoic acid. As a significant chemical intermediate, accurate measurement of this analyte is critical for process monitoring, quality control, and various research applications. This document details field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section offers a detailed, step-by-step protocol, explains the scientific rationale behind experimental choices, and presents expected performance data to ensure scientific integrity and trustworthiness.

Introduction

This compound (CAS 3921-12-8) is a substituted benzoic acid derivative. Substituted benzoic acids are common moieties in pharmaceutical compounds and serve as versatile building blocks in organic synthesis.[1][2] The precise and reliable quantification of this compound is essential for ensuring the purity of starting materials, monitoring reaction kinetics, and performing quality assessment of final products. This guide is designed for researchers, scientists, and drug development professionals, providing a selection of validated analytical techniques to suit various laboratory capabilities and analytical requirements, from routine purity checks to trace-level quantification in complex matrices.

Analyte Properties and Structure

A foundational understanding of the analyte's physicochemical properties is crucial for analytical method development.

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol [3]

  • CAS Number: 3921-12-8

The presence of both a carboxylic acid and a hydroxyl group makes the molecule polar and acidic, influencing choices in chromatographic separation and sample preparation.

Figure 1: Structure of this compound.

Sample Preparation Strategies

Effective sample preparation is the most critical step to reduce matrix effects, improve sensitivity, and ensure the longevity of analytical instrumentation. The choice of technique depends on the sample matrix complexity.

sample_prep_workflow cluster_0 Sample Matrix cluster_1 Extraction / Clean-up cluster_2 Final Preparation cluster_3 Analysis Matrix Biological Fluid (Plasma, Urine) or Reaction Mixture LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Matrix->LLE General Purpose PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Matrix->PPT For Bio-fluids Evap Evaporation & Reconstitution LLE->Evap SPE Solid-Phase Extraction (SPE) (e.g., Reversed-Phase C18) SPE->Evap PPT->SPE Further Clean-up Filt Filtration (0.22/0.45 µm) Evap->Filt Analysis Inject into HPLC, LC-MS, or GC-MS Filt->Analysis

Figure 2: General workflow for sample preparation.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Causality: LLE is a cost-effective technique for separating acidic analytes from aqueous matrices. By acidifying the sample, the carboxylic acid group of the analyte is protonated, making it less polar and more soluble in an immiscible organic solvent.[4]

  • Procedure:

    • To 1 mL of aqueous sample, add acid (e.g., 1M HCl) to adjust the pH to approximately 2-3.

    • Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for LC analysis or derivatization solvent for GC analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Causality: SPE provides a more thorough and selective clean-up compared to LLE, effectively removing interfering substances and concentrating the analyte.[5][6] A reversed-phase sorbent (e.g., C18) is used to retain the analyte while polar impurities are washed away.

  • Procedure:

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a C18 SPE cartridge.

    • Load: Load the pre-treated sample (e.g., acidified aqueous sample or diluted reaction mixture) onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analyte with 1 mL of methanol or acetonitrile.

    • Proceed to evaporation and reconstitution as described in the LLE protocol.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely accessible method for purity assessment and quantification when high sensitivity is not required.

Principle: The method utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity. An acidified aqueous-organic mobile phase ensures that the analyte is in its neutral, protonated form, leading to better retention and sharp, symmetrical peak shapes. Quantification is achieved by measuring the analyte's UV absorbance.[7]

hplc_workflow Sample Prepared Sample Injector Autosampler Sample->Injector Pump HPLC Pump (Isocratic or Gradient) Pump->Injector Column C18 Column (e.g., 150 x 4.6 mm, 5 µm) Injector->Column Detector UV/DAD Detector Column->Detector Data Data System (Chromatogram) Detector->Data lcms_workflow LC HPLC Separation ESI Ion Source (ESI Negative) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Sources

2-Hydroxy-3,6-dimethylbenzoic Acid: A Versatile Ligand in Coordination Chemistry for Catalysis and Bioinorganic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Salicylate

2-Hydroxy-3,6-dimethylbenzoic acid, a derivative of salicylic acid, presents a compelling scaffold for the design of novel coordination complexes. The presence of a carboxylic acid group and a phenolic hydroxyl group in an ortho relationship provides a bidentate chelation site for a wide array of metal ions. The additional methyl substituents on the aromatic ring introduce steric hindrance and modify the electronic properties of the ligand, which can significantly influence the geometry, stability, and reactivity of the resulting metal complexes. While the coordination chemistry of this specific ligand is an emerging area of research, the well-established principles of metal-carboxylate and metal-phenoxide interactions, coupled with extensive studies on analogous substituted hydroxybenzoic acids, provide a robust framework for exploring its potential in catalysis and bioinorganic chemistry. This guide offers a comprehensive overview of the synthesis, coordination behavior, and potential applications of this compound as a ligand, providing researchers, scientists, and drug development professionals with foundational knowledge and detailed protocols to pioneer investigations in this promising field.

Ligand Synthesis: A Plausible Synthetic Route

Conceptual Protocol: Synthesis of this compound

Disclaimer: This is a theoretical protocol and requires experimental validation and optimization.

Objective: To synthesize this compound.

Materials:

  • Precursor (e.g., a suitably substituted phthalide or a protected and lithiated dimethylphenol)

  • Strong acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis

  • Dry ice (solid CO2) for carboxylation (if using a lithiated intermediate)

  • Appropriate organic solvents (e.g., THF, diethyl ether)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Precursor Synthesis/Selection: Obtain or synthesize a suitable starting material. For a directed ortho-metalation approach, 2,5-dimethylphenol would be a logical starting point, which would require protection of the hydroxyl group.

  • Hydrolysis/Carboxylation:

    • Hydrolysis Route (Conceptual): If starting from a lactone or ester precursor, dissolve the precursor in a suitable solvent and add an excess of aqueous acid or base. Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Carboxylation Route (Conceptual): If using a directed ortho-metalation strategy, dissolve the protected 2,5-dimethylphenol in a dry, aprotic solvent like THF under an inert atmosphere. Cool the solution to a low temperature (e.g., -78 °C) and add a strong base like n-butyllithium dropwise to deprotonate the position ortho to the directing group. After stirring for a period to ensure complete lithiation, quench the reaction with an excess of crushed dry ice.

  • Work-up:

    • After the reaction, neutralize the mixture with acid or base as appropriate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Further purification can be achieved by recrystallization from an appropriate solvent to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Coordination Chemistry: Crafting Metal Complexes

The deprotonated form of this compound, 2-hydroxy-3,6-dimethylbenzoate, can coordinate to metal ions through the carboxylate oxygen atoms and the phenoxide oxygen atom. The specific coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Potential Coordination Modes

The versatility of the carboxylate group allows for various binding modes, including monodentate, bidentate (chelating or bridging), and combinations thereof.[2][3][4] The phenoxide group can also act as a bridging ligand.

Diagram: Potential Coordination Modes of 2-Hydroxy-3,6-dimethylbenzoate

G cluster_monodentate Monodentate cluster_chelating Bidentate Chelating cluster_bridging Bidentate Bridging M1 M O1_1 O M1->O1_1 C1 C O1_1->C1 O2_1 O C1->O2_1 R1 R C1->R1 M2 M O1_2 O M2->O1_2 O2_2 O M2->O2_2 C2 C O1_2->C2 R2 R C2->R2 O2_2->C2 M3a M O1_3 O M3a->O1_3 M3b M O2_3 O M3b->O2_3 C3 C O1_3->C3 R3 R C3->R3 O2_3->C3

Caption: Common coordination modes of carboxylate ligands.

Protocols for the Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several well-established methods.[2][5][6] The choice of method will depend on the desired product and the reactivity of the metal precursor.

Protocol 1: Salt Metathesis Reaction

Objective: To synthesize a metal complex of this compound via a salt metathesis reaction.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide)

  • A soluble metal salt (e.g., metal chloride, nitrate, or acetate)

  • Solvents (e.g., water, ethanol, methanol)

  • Standard laboratory glassware

Procedure:

  • Ligand Deprotonation: Dissolve this compound in a suitable solvent (e.g., ethanol/water mixture). Add a stoichiometric amount of a base (e.g., aqueous NaOH) dropwise to deprotonate the carboxylic acid and hydroxyl group, forming the sodium salt of the ligand.

  • Complexation: In a separate flask, dissolve the metal salt in a suitable solvent.

  • Reaction: Slowly add the metal salt solution to the ligand salt solution with constant stirring. A precipitate of the metal complex may form immediately or upon standing.

  • Isolation: Collect the solid product by filtration, wash it with the solvent used for the reaction to remove any unreacted starting materials, and then with a low-boiling point solvent like diethyl ether to facilitate drying.

  • Drying: Dry the complex in a desiccator or under vacuum.

Protocol 2: Acid-Base Reaction

Objective: To synthesize a metal complex of this compound via a direct acid-base reaction.

Materials:

  • This compound

  • A metal hydroxide or carbonate

  • Solvent (e.g., water, ethanol)

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture: Suspend the metal hydroxide or carbonate in a solvent.

  • Ligand Addition: Add a stoichiometric amount of this compound to the suspension.

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically driven by the formation of water or carbon dioxide.

  • Isolation and Purification: Once the reaction is complete (as indicated by the dissolution of the metal precursor and/or cessation of gas evolution), cool the solution. If the product precipitates, it can be isolated by filtration. If the product is soluble, the solvent can be removed under reduced pressure to yield the solid complex. The crude product can be recrystallized from a suitable solvent.

Potential Applications: A Horizon of Possibilities

While specific applications for metal complexes of this compound are yet to be extensively reported, the known activities of complexes with similar ligands suggest significant potential in catalysis and as antimicrobial agents.

Catalytic Applications

Metal complexes of substituted hydroxybenzoic acids have shown promise as catalysts in various organic transformations, such as oxidation reactions.[7][8] The electronic and steric environment around the metal center, which can be fine-tuned by the substituents on the ligand, plays a crucial role in determining the catalytic activity and selectivity. For instance, cobalt complexes have been shown to catalyze the hydroxylation of benzene.[9] It is plausible that copper(II) or cobalt(II) complexes of this compound could catalyze the oxidation of alcohols to aldehydes or ketones.

Diagram: Plausible Catalytic Cycle for Alcohol Oxidation

CatalyticCycle A [L-M(II)] Active Catalyst B [L-M(II)(RCH2OH)] Substrate Coordination A->B + RCH2OH - Solvent C [L-M(IV)=O] High-Valent Intermediate B->C Oxidant (e.g., H2O2) D [L-M(II)] + RCHO Product Release C->D H-abstraction D->A Regeneration

Caption: A simplified catalytic cycle for metal-catalyzed alcohol oxidation.

Antimicrobial and Bioinorganic Applications

The coordination of a metal ion to an organic ligand can significantly enhance its biological activity.[10][11][12][13][14] Metal complexes of ligands containing hydroxyl and carboxylate functionalities have demonstrated notable antimicrobial properties. The increased lipophilicity of the metal complex can facilitate its transport across microbial cell membranes, leading to enhanced efficacy compared to the free ligand. It is hypothesized that complexes of this compound with transition metals such as copper(II), cobalt(II), and nickel(II) could exhibit significant antibacterial and antifungal activities.

Quantitative Data and Characterization

The following table summarizes the expected and hypothetical data for this compound and its potential metal complexes. Experimental verification is required to confirm these values.

CompoundFormulaMolecular Weight ( g/mol )Appearance (Predicted)Key IR Bands (cm⁻¹) (Predicted)
This compoundC₉H₁₀O₃166.17White crystalline solid3400-3200 (O-H, hydroxyl), 3000-2500 (O-H, carboxyl), 1680 (C=O)
[Cu(C₉H₈O₃)₂(H₂O)₂] (Hypothetical)C₁₈H₂₂CuO₈457.91Blue or green solid3400 (O-H, water), 1600-1550 (COO⁻, asymm), 1450-1400 (COO⁻, symm)
[Co(C₉H₈O₃)₂(H₂O)₂] (Hypothetical)C₁₈H₂₂CoO₈453.30Pink or purple solid3400 (O-H, water), 1600-1550 (COO⁻, asymm), 1450-1400 (COO⁻, symm)
[Ni(C₉H₈O₃)₂(H₂O)₂] (Hypothetical)C₁₈H₂₂NiO₈453.07Green solid3400 (O-H, water), 1600-1550 (COO⁻, asymm), 1450-1400 (COO⁻, symm)

Conclusion and Future Directions

This compound holds considerable promise as a versatile ligand in coordination chemistry. Its straightforward synthesis and ability to form stable complexes with a variety of metal ions make it an attractive candidate for the development of new catalysts and antimicrobial agents. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to explore the rich and largely untapped potential of this ligand. Future work should focus on the systematic synthesis and characterization of a range of its metal complexes, followed by a thorough evaluation of their catalytic and biological activities. Such studies will undoubtedly contribute to the advancement of coordination chemistry and its applications in catalysis and drug discovery.

References

  • Wikipedia. (n.d.). Transition metal carboxylate complex. Retrieved from [Link]

  • Google Patents. (2017). US20170210773A1 - Synthesis of Metal Carboxylate Compounds.
  • Kumar, A., & Kumar, D. (n.d.). Synthesis and Antimicrobial Activity of Some Metal Complexes Derived from 2-(2'-Hydroxyphenyl)benzoxazole. Asian Journal of Chemistry.
  • Indian Academy of Sciences. (n.d.). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • MDPI. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules.
  • ResearchGate. (2025). Antibacterial Activity of Transition Metal Complexes of 2-(2-Hydroxybenzylidene) Hydrazinecarbothioamide.
  • Google Patents. (n.d.). WO2015187544A1 - Synthesis of metal carboxylate compounds.
  • MDPI. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 26(11), 3297.
  • PubMed Central. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules.
  • ResearchGate. (n.d.). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement.
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  • ChemRxiv. (2024).
  • National Institutes of Health. (n.d.). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes.
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  • RSC Publishing. (n.d.).
  • ResearchGate. (2017). Molecular and crystal structure of a mixed-ligand cadmium complex with p-hydroxybenzoic acid and monoethanolamine.
  • MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal.
  • Cheméo. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C9H10O3). Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic activity of iron and cobalt phthalocyanine complexes towards the oxidation of cyclohexene using tert-butylhydroperoxide and chloroperoxybenzoic acid.
  • PubChem. (n.d.). 2,6-Dimethylbenzoic acid. Retrieved from [Link]

  • University of Limerick. (n.d.). Crystal and molecular structure of 2,6-dihydroxybenzoic acid.
  • RSC Publishing. (n.d.). Single-step benzene hydroxylation by cobalt(ii) catalysts via a cobalt(iii)

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The Untapped Potential of 2-Hydroxy-3,6-dimethylbenzoic Acid in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Latent Versatility

2-Hydroxy-3,6-dimethylbenzoic acid, a substituted derivative of salicylic acid, presents a compelling yet underexplored molecular architecture for material science innovation. Its structure is characterized by a trifecta of functional moieties: a carboxylic acid group, a phenolic hydroxyl group, and two methyl groups adorning the aromatic ring. This unique combination of reactive sites and modulating substituents suggests a broad potential for its application as a bespoke building block in the synthesis of advanced materials. The carboxyl and hydroxyl groups offer versatile handles for polymerization and coordination chemistry, while the methyl groups can be leveraged to fine-tune the physicochemical properties of the resulting materials, such as solubility, thermal stability, and hydrophobicity.

This guide delves into the prospective applications of this compound in three key areas of material science: as a monomer for specialty polymers, as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs), and as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The protocols and insights provided herein are grounded in established principles and draw parallels from the well-documented applications of analogous salicylic acid derivatives, offering a robust framework for pioneering research and development.

Application Note 1: A Novel Monomer for Biodegradable Polymers

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it an ideal candidate for step-growth polymerization. Specifically, it can be incorporated into polyester and poly(anhydride-ester) backbones, classes of polymers renowned for their biodegradability and utility in biomedical applications such as controlled drug delivery.[1][2]

Causality in Experimental Design

The incorporation of this compound into a polymer backbone is hypothesized to yield materials with distinct properties. The ester or anhydride linkages formed during polymerization would be susceptible to hydrolysis, leading to the gradual degradation of the polymer and the release of the parent molecule. This is particularly advantageous in drug delivery systems where the released molecule itself may possess therapeutic properties. The presence of two methyl groups on the aromatic ring is anticipated to increase the hydrophobicity of the resulting polymer compared to its unsubstituted salicylic acid-based counterpart. This modification can retard the rate of hydrolytic degradation, thereby enabling a more sustained release profile for encapsulated therapeutics. Furthermore, the steric hindrance imparted by the methyl groups may influence the polymer's crystallinity and thermal properties.

Protocol 1: Synthesis of a this compound-based Poly(anhydride-ester) Copolymer

This protocol outlines the synthesis of a copolymer incorporating this compound and a co-monomer, 1,6-bis(p-carboxyphenoxy)hexane (p-CPH), a diacid known to form mechanically stable polymers.[2] This copolymerization strategy allows for the tuning of the final material's properties.

Materials:

  • This compound

  • 1,6-bis(p-carboxyphenoxy)hexane (p-CPH)

  • Acetic anhydride

  • Diethyl ether

  • Methylene chloride

  • Two-necked round-bottom flask

  • Overhead stirrer

  • High-vacuum line

  • Silicone oil bath with temperature controller

Procedure:

  • Monomer Activation:

    • In separate flasks, react a calculated amount of this compound and p-CPH with an excess of acetic anhydride.

    • Stir the mixtures at reflux until clear, homogenous solutions are obtained, indicating the formation of the acetic anhydride-capped monomers.

    • Remove the excess acetic anhydride under high vacuum.

    • Wash the resulting solid monomers with cold diethyl ether and dry under vacuum.

  • Melt-Condensation Polymerization:

    • Combine the activated monomers in the desired molar ratio (e.g., 1:1) in a two-necked round-bottom flask equipped with an overhead stirrer.

    • Heat the flask to 180°C in a silicone oil bath under high vacuum (<2 mmHg).

    • Stir the molten mixture at approximately 100 rpm. The polymerization proceeds via the elimination of acetic anhydride.

    • Continue the reaction for 3-6 hours, or until the viscosity of the melt no longer increases and the mixture begins to solidify.

  • Polymer Purification:

    • Allow the polymer to cool to room temperature.

    • Dissolve the solid polymer in a minimal amount of methylene chloride.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold diethyl ether with vigorous stirring.

    • Collect the purified polymer by filtration and dry under vacuum.

Workflow for Poly(anhydride-ester) Synthesis

G cluster_activation Monomer Activation cluster_polymerization Melt-Condensation Polymerization cluster_purification Purification Monomer1 This compound AceticAnhydride Acetic Anhydride Monomer1->AceticAnhydride Monomer2 p-CPH Monomer2->AceticAnhydride ActivatedMonomer1 Activated Monomer 1 AceticAnhydride->ActivatedMonomer1 ActivatedMonomer2 Activated Monomer 2 AceticAnhydride->ActivatedMonomer2 Combine Combine Activated Monomers ActivatedMonomer1->Combine ActivatedMonomer2->Combine Polymerization Heat (180°C) under Vacuum with Stirring Combine->Polymerization CrudePolymer Crude Copolymer Polymerization->CrudePolymer Dissolve Dissolve in Methylene Chloride CrudePolymer->Dissolve Precipitate Precipitate in Diethyl Ether Dissolve->Precipitate PurifiedPolymer Purified Poly(anhydride-ester) Precipitate->PurifiedPolymer

Caption: Workflow for the synthesis of a this compound-based poly(anhydride-ester).

Anticipated Polymer Properties
PropertyPredicted Value/CharacteristicRationale/Reference
Glass Transition Temp. (Tg)30 - 50 °CSimilar to other amorphous salicylic acid-based poly(anhydride-esters).[2] The methyl groups may slightly increase Tg due to restricted chain mobility.
Molecular Weight (Mw)10,000 - 50,000 g/mol Typical for melt-condensation polymerization of this class of polymers.
Degradation ProfileSlower than unsubstituted salicylic acid-based polymersIncreased hydrophobicity due to methyl groups is expected to decrease the rate of water penetration and subsequent hydrolysis.
SolubilitySoluble in chlorinated solvents (e.g., methylene chloride, chloroform)The non-polar methyl groups should enhance solubility in organic solvents.

Application Note 2: A Versatile Ligand for Coordination Polymers and MOFs

The carboxylate and hydroxyl groups of this compound can act as a bidentate chelating ligand for a wide range of metal ions. This makes it a promising organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis.[3][4]

Causality in Experimental Design

The geometry of the coordination between the deprotonated this compound and metal centers will dictate the dimensionality and topology of the resulting framework. The methyl groups are expected to play a crucial role in influencing the packing of the framework and the size and shape of any resulting pores. This could lead to the formation of materials with unique selective adsorption properties. The choice of metal ion and reaction conditions (e.g., solvent, temperature) will also be critical in directing the self-assembly process towards a desired structure.

Protocol 2: Solvothermal Synthesis of a Coordination Polymer

This protocol provides a general method for the solvothermal synthesis of a coordination polymer using this compound as the organic linker and a divalent metal salt.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Preparation:

    • In a glass vial, dissolve this compound in DMF.

    • In a separate vial, dissolve the chosen metal salt in a mixture of DMF and ethanol.

  • Reaction Assembly:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave and place it in an oven preheated to 120°C.

  • Crystallization:

    • Maintain the autoclave at 120°C for 48-72 hours to allow for the formation of crystalline product.

    • Slowly cool the oven to room temperature.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF to remove any unreacted starting materials.

    • Exchange the solvent within the pores by soaking the crystals in a volatile solvent like ethanol or acetone for 24 hours, replacing the solvent several times.

    • Activate the material by heating under vacuum to remove the solvent molecules from the pores.

Self-Assembly in Coordination Polymer Synthesis

G cluster_components Molecular Building Blocks cluster_process Self-Assembly Process cluster_conditions Reaction Conditions Ligand 2-Hydroxy-3,6-dimethylbenzoate (Linker) Coordination Coordination Bonding Ligand->Coordination Metal Metal Ion (Node) Metal->Coordination Framework Coordination Polymer Framework Coordination->Framework Conditions Solvent Temperature Time Conditions->Coordination

Caption: Schematic of the self-assembly process in the synthesis of a coordination polymer.

Application Note 3: A Potential Matrix for MALDI Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of large molecules, including polymers and biomolecules. The choice of the matrix is crucial for successful analysis. Substituted benzoic acids, such as 2,5-dihydroxybenzoic acid (DHB), are commonly used as MALDI matrices due to their ability to absorb laser energy and facilitate the soft ionization of the analyte.[5][6]

Causality in Experimental Design

For a compound to function as an effective MALDI matrix, it must co-crystallize with the analyte, absorb energy at the laser's wavelength, and promote analyte ionization. The aromatic structure of this compound suggests it will absorb in the UV range, a common wavelength for MALDI lasers. The acidic proton of the carboxylic acid group can facilitate the protonation of the analyte, a key step in the ionization process. The methyl groups may enhance its affinity for more hydrophobic analytes, potentially improving the analysis of certain classes of synthetic polymers or lipids.[6]

Protocol 3: Sample Preparation for MALDI-MS using this compound as a Matrix

This protocol describes the preparation of a sample for MALDI-MS analysis using the dried-droplet method.

Materials:

  • This compound (matrix)

  • Analyte (e.g., synthetic polymer, peptide standard)

  • Solvent for matrix (e.g., acetonitrile/water mixture with 0.1% trifluoroacetic acid)

  • Solvent for analyte (compatible with both analyte and matrix solution)

  • MALDI target plate

  • Micropipette

Procedure:

  • Solution Preparation:

    • Prepare a saturated solution of the this compound matrix in the chosen solvent.

    • Prepare a solution of the analyte at a concentration of approximately 1-10 pmol/µL in a suitable solvent.

  • Sample Spotting:

    • On the MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution.

    • Alternatively, first spot 1 µL of the matrix solution on the target plate and allow it to air dry. Then, spot 1 µL of the analyte solution on top of the dried matrix spot and allow it to dry. Finally, apply another 1 µL of the matrix solution on top to create a "sandwich."

  • Crystallization:

    • Allow the mixture to air dry at room temperature. As the solvent evaporates, the matrix and analyte will co-crystallize.

  • Mass Spectrometry Analysis:

    • Introduce the target plate into the MALDI mass spectrometer and acquire the mass spectrum.

MALDI Sample Preparation Workflow

G cluster_solutions Solution Preparation cluster_spotting Sample Spotting on MALDI Plate cluster_analysis Analysis MatrixSol Matrix Solution (Saturated 2-Hydroxy-3,6- dimethylbenzoic acid) Mix Mix 1µL Matrix Sol. + 1µL Analyte Sol. MatrixSol->Mix AnalyteSol Analyte Solution (1-10 pmol/µL) AnalyteSol->Mix Spot Spot Mixture on Target Mix->Spot Crystallize Air Dry to Co-crystallize Spot->Crystallize MS MALDI-MS Analysis Crystallize->MS

Caption: Workflow for MALDI sample preparation using the dried-droplet method.

Conclusion

While direct applications of this compound in material science are not yet extensively documented, its chemical structure strongly suggests a high potential for innovation. By leveraging the established chemistry of analogous salicylic acid derivatives, researchers can explore its use as a monomer for creating novel biodegradable polymers with tunable properties, as a versatile ligand for the design of functional coordination polymers and MOFs, and as a candidate matrix for specialized applications in MALDI mass spectrometry. The protocols and insights provided in this guide offer a foundational platform for scientists and engineers to unlock the latent potential of this promising molecule.

References

  • MySkinRecipes. 2,4-Dihydroxy-3,6-dimethylbenzoic acid. Available at: [Link]

  • NIST. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • Shakya, A., et al. (2011). Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. e-Journal of Surface Science and Nanotechnology, 9, 399-404.
  • Ahn, S., et al. (2012). Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. Analytical Chemistry, 84(9), 4237-43.
  • Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Liang, C. W., et al. (2013). MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte. The Journal of Physical Chemistry B, 117(17), 5058-64.
  • SciSpace. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. Available at: [Link]

  • Bezwada, R., et al. (2009). Optimized Synthesis of Salicylate-based Poly(anhydride-esters). Molecules, 14(9), 3349-3358.
  • PubChem. This compound. Available at: [Link]

  • MDPI. Synthesis and Characterization of Polymer-Based Membranes for Methotrexate Drug Delivery. Available at: [Link]

  • Bartolomé, C., et al. (2018).
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  • MDPI. Metal–Organic Framework Hybrid Materials and Their Applications. Available at: [Link]

  • ChemRxiv. High-Concentration Aqueous Synthesis of Salicylate-Based Metal-Organic Frameworks. Available at: [Link]

  • Zhang, W., et al. (2008). Synthesis of salicylic acid imprinted polymer microspheres via emulsion polymerization. Huagong Xuebao/Journal of Chemical Industry and Engineering (China), 59(6), 1551-1555.

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Application Note: Strategies and Protocols for the Functionalization of Sterically Hindered 2-Hydroxy-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The functionalization of substituted aromatic carboxylic acids is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science. 2-Hydroxy-3,6-dimethylbenzoic acid presents a unique synthetic challenge due to the significant steric hindrance around the carboxylic acid moiety, imposed by the ortho-hydroxyl and ortho-methyl substituents. Furthermore, the phenolic hydroxyl group introduces competing reactivity that can complicate standard synthetic transformations. This application note provides a detailed guide for researchers, outlining the core synthetic challenges and offering robust, validated protocols for the successful esterification and amidation of this sterically demanding scaffold. We emphasize the strategic importance of protecting group chemistry and the selection of highly potent activating agents to achieve high-yield functionalization.

Core Synthetic Challenges & Strategic Considerations

The primary difficulty in functionalizing this compound arises from two key structural features:

  • Steric Hindrance: The carboxylic acid is flanked by two ortho substituents (a hydroxyl and a methyl group). This steric congestion severely restricts access to the carboxyl carbon, rendering many standard esterification and amidation methods, which work well for unhindered acids, inefficient or completely ineffective.[1][2] The approach of a nucleophile (an alcohol or amine) is sterically disfavored, leading to slow reaction rates and low yields.[3]

  • Competing Reactivity of the Phenolic Hydroxyl Group: The phenolic proton is acidic and can react with bases often employed in coupling reactions, forming a phenoxide.[4] This phenoxide is a potent nucleophile that can compete with the desired amine or alcohol, leading to undesired O-acylation byproducts. Therefore, reactions must either be conducted under conditions that do not significantly deprotonate the phenol or, more reliably, the hydroxyl group must be temporarily masked with a protecting group.[5]

The Necessity of Phenolic Protection

For most functionalization pathways, particularly amide coupling which often requires basic conditions, protecting the phenolic hydroxyl group is a critical first step. This strategy prevents self-condensation, O-acylation, and other side reactions, simplifying purification and significantly improving the yield of the desired product. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the conditions of the subsequent carboxylic acid functionalization.

  • Readily removable under mild conditions that do not affect the newly formed ester or amide linkage (orthogonal protection).[6]

The benzyl (Bn) ether is an excellent choice for this substrate, as it is robust towards a wide range of reagents and can be cleanly removed via catalytic hydrogenation.

Experimental Workflows and Protocols

The overall strategy for functionalizing this compound is best approached in a stepwise manner, as illustrated below.

G cluster_0 General Workflow A 2-Hydroxy-3,6-dimethyl- benzoic Acid B Step 1: Phenol Protection (e.g., Benzylation) A->B C Protected Intermediate B->C D Step 2: Carboxyl Functionalization C->D E Esterification D->E Path A F Amide Coupling D->F Path B G Protected Ester/Amide E->G F->G H Step 3: Deprotection (e.g., Hydrogenolysis) G->H I Final Functionalized Product H->I

Caption: General workflow for functionalizing the target acid.

Protocol 1: Protection of the Phenolic Hydroxyl Group (Benzylation)

This protocol describes the formation of a benzyl ether to protect the phenolic hydroxyl group, a crucial step before attempting most amide coupling reactions.

Materials & Reagents:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (2.0-3.0 eq.) and a suitable volume of anhydrous acetone or DMF to create a stirrable suspension (approx. 0.1-0.2 M concentration of the acid).

  • Add benzyl bromide (1.1-1.2 eq.) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). Note: The bicarbonate wash removes any unreacted starting material.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-(benzyloxy)-3,6-dimethylbenzoic acid.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Esterification via Williamson Ether Synthesis Conditions

For simple esters (e.g., methyl or ethyl), a direct esterification can be achieved without strong acid catalysts, which might cause decomposition. This method leverages a mild base and an alkylating agent, which selectively reacts with the more acidic carboxylic acid proton over the phenolic one under these conditions.[7]

Materials & Reagents:

  • This compound

  • Dimethyl sulfate or Ethyl iodide

  • Sodium bicarbonate (NaHCO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a dry flask, suspend this compound (1.0 eq.) and anhydrous sodium bicarbonate (1.25 eq.) in anhydrous acetone.

  • Add dimethyl sulfate (1.25 eq.) or ethyl iodide (3.0 eq.) to the suspension.[7]

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC for the disappearance of the starting acid.

  • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude ester.

  • Purify the product (e.g., methyl 2-hydroxy-3,6-dimethylbenzoate) via column chromatography on silica gel.

Protocol 3: Amide Coupling via High-Potency Activating Agents

Due to the severe steric hindrance, standard coupling reagents like DCC are often ineffective.[8] The use of a uronium salt-based coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strongly recommended for its high reactivity and ability to overcome steric challenges.[9][10][11] This protocol assumes the use of the benzyl-protected intermediate from Protocol 1.

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates

Coupling ReagentClassTypical Yield RangeKey AdvantagesPotential Drawbacks
DCC/HOBt CarbodiimideLow to ModerateCost-effective, widely used for simple couplings.Often fails for hindered substrates; forms insoluble DCU byproduct.[9]
EDC/HOBt CarbodiimideModerateWater-soluble byproducts simplify work-up.[9][12]Can be less effective for highly demanding couplings.
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings; water-soluble byproducts.[9]Requires a stoichiometric base.
HATU Uronium/Aminium SaltHighHighly efficient, fast reactions, superior for sterically hindered acids and poorly nucleophilic amines.[8][9]Higher cost, potential for guanidinylation of primary amine if used in excess.

Materials & Reagents:

  • 2-(Benzyloxy)-3,6-dimethylbenzoic acid (from Protocol 1)

  • Primary or secondary amine (R¹R²NH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc) or DCM

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

G cluster_0 HATU-Mediated Amide Coupling Mechanism Acid Protected Carboxylic Acid ActiveEster O-Acyl(tetramethyl)isouronium Hexafluorophosphate (Highly Reactive Intermediate) Acid->ActiveEster 1. Activation HATU HATU + DIPEA Product Amide Product ActiveEster->Product 2. Nucleophilic Attack Amine Amine (R-NH₂) Byproduct Tetramethylurea + HOAt Product->Byproduct Release of Byproducts

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Step-by-Step Methodology:

  • Under an inert atmosphere, dissolve the protected carboxylic acid (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 eq.) dropwise to the mixture. Stir at 0 °C for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by TLC or LC-MS. For particularly challenging couplings, gentle heating (40-50 °C) may be required.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Note: These washes remove excess amine, DIPEA, and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography on silica gel to obtain the pure, protected product. The final deprotection of the benzyl group can be accomplished via standard hydrogenolysis conditions (H₂, Pd/C).

Conclusion

The successful functionalization of this compound is readily achievable but requires a strategic approach that directly addresses the challenges of steric hindrance and the reactivity of the phenolic hydroxyl group. For most transformations, particularly the formation of amides, a protection-functionalization-deprotection sequence is the most reliable pathway. The use of modern, high-potency coupling reagents like HATU is critical for overcoming the steric barrier to form amide bonds in high yield. The protocols provided herein offer validated, step-by-step guidance for researchers to effectively derivatize this challenging yet valuable chemical scaffold.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-3,6-dimethylbenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the esterification of 2-Hydroxy-3,6-dimethylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered substrate. Here, we move beyond generic protocols to provide in-depth, field-tested insights and troubleshooting strategies to help you achieve optimal yields and purity.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in the esterification of this compound is severe steric hindrance. The carboxylic acid group is flanked by two methyl groups and a hydroxyl group, creating a crowded environment that significantly impedes the approach of an alcohol nucleophile. Standard Fischer esterification conditions, which rely on acid catalysis and high temperatures, often result in disappointingly low yields or complete reaction failure.

This guide will focus on methodologies designed to overcome this steric barrier, ensuring a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the esterification of this challenging substrate.

Q1: Why is standard Fischer esterification not recommended for this compound?

A: Fischer esterification is an equilibrium-limited process that requires the direct nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid. The bulky methyl groups at the 3- and 6-positions on the aromatic ring physically block this attack, leading to a very high activation energy for the reaction. Consequently, even with excess alcohol and prolonged heating, the reaction often fails to proceed to a significant extent.

Q2: What are the most effective alternative esterification methods for this substrate?

A: For sterically hindered acids, methods that involve activating the carboxylic acid group are generally more successful. The most common and effective methods include:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst such as 4-dimethylaminopyridine (DMAP). The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

  • Yamaguchi Esterification: This is another powerful method for synthesizing esters from sterically hindered substrates. It involves first forming a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, which is then esterified in the presence of DMAP.

  • Conversion to an Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and reacts readily with the alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

Q3: What is the specific role of DMAP in Steglich esterification?

A: DMAP serves as a potent acylation catalyst. While the O-acylisourea intermediate formed by the reaction of the carboxylic acid with DCC/EDC is reactive, its reaction with a sterically hindered alcohol can still be slow. DMAP acts as a nucleophilic catalyst by reacting with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and susceptible to attack by the alcohol, significantly accelerating the rate of esterification.

Q4: How can I effectively monitor the progress of the reaction?

A: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting carboxylic acid on a TLC plate. The formation of the ester product will be indicated by the appearance of a new spot with a higher Rf value (as esters are typically less polar than carboxylic acids). Disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This section addresses specific problems you might face during the esterification of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause: Insufficient activation of the carboxylic acid due to steric hindrance.

  • Solution: Your choice of esterification method is critical. If you are attempting a Fischer esterification, it is unlikely to succeed. You must switch to a more robust method that activates the carboxylic acid. We strongly recommend the Steglich esterification.

    Experimental Protocol: Steglich Esterification of this compound
    • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Addition of Reagents: Add the alcohol (1.1-1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.1-0.2 eq).

    • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize side reactions.

    • Addition of Coupling Agent: Slowly add a solution of EDC or DCC (1.1 eq) in the same anhydrous solvent to the cooled mixture. If using DCC, a precipitate of dicyclohexylurea (DCU) will begin to form.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitoring: Monitor the reaction progress using TLC.

    • Workup:

      • If using DCC, filter off the DCU precipitate and wash it with a small amount of the solvent.

      • If using EDC, the urea byproduct is water-soluble and will be removed in the next step.

      • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove unreacted DMAP and EDC), then with a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

  • Possible Cause: Presence of water in the reaction mixture.

  • Solution: Water can hydrolyze the activated intermediates (like the O-acylisourea or acid chloride) back to the starting carboxylic acid. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.

Problem 2: Formation of an N-acylurea Byproduct

  • Possible Cause: When using DCC or EDC without a highly nucleophilic catalyst like DMAP, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which halts the desired reaction pathway.

  • Solution: The inclusion of DMAP is essential. DMAP rapidly intercepts the O-acylisourea intermediate to form the N-acylpyridinium salt, which is more reactive towards the alcohol and does not undergo the rearrangement.

Problem 3: Difficulty in Removing the Urea Byproduct

  • Possible Cause: The urea byproduct (DCU when using DCC) can sometimes be difficult to filter or may co-elute with the product during chromatography.

  • Solution:

    • For DCC: Cooling the reaction mixture before filtration can help to fully precipitate the DCU. Washing the crude product with a solvent in which the ester is soluble but the urea is not can also be effective.

    • For EDC: Using EDC is often preferred as its urea byproduct is water-soluble and can be easily removed during the aqueous workup.

Data Summary & Visualization

Table 1: Comparison of Esterification Methods for Sterically Hindered Acids
MethodActivating AgentCatalystTypical TemperatureKey Advantages & Disadvantages
Fischer Strong Acid (e.g., H₂SO₄)NoneHigh (Reflux)Adv: Simple, inexpensive. Disadv: Ineffective for this substrate.
Acid Chloride SOCl₂ or (COCl)₂Pyridine (optional)0 °C to RTAdv: Highly reactive intermediate. Disadv: Reagents are harsh and moisture-sensitive.
Steglich DCC or EDCDMAP0 °C to RTAdv: Mild conditions, high yield. Disadv: Urea byproduct can be problematic.
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP, TriethylamineRoom TemperatureAdv: Excellent for very hindered substrates. Disadv: Reagent is more specialized.
Diagrams

Below are diagrams visualizing key processes for your reference.

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU Byproduct O_Acylisourea->DCU slow DMAP DMAP DMAP->N_Acylpyridinium N_Acylpyridinium->DMAP regenerated Ester Ester Product (R-COOR') N_Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester Troubleshooting_Yield Start Low or No Yield Observed Check_Method Are you using an activation method (e.g., Steglich, Acid Chloride)? Start->Check_Method Switch_Method Action: Switch from Fischer to Steglich or Yamaguchi Esterification. Check_Method->Switch_Method No Check_Reagents Are all reagents anhydrous and glassware oven-dried? Check_Method->Check_Reagents Yes Success Problem Resolved Switch_Method->Success Dry_Reagents Action: Use anhydrous solvents. Dry glassware and run under N2. Check_Reagents->Dry_Reagents No Check_DMAP Is a catalytic amount of DMAP included (for Steglich/Yamaguchi)? Check_Reagents->Check_DMAP Yes Dry_Reagents->Success Add_DMAP Action: Add 0.1-0.2 eq. of DMAP to catalyze the reaction. Check_DMAP->Add_DMAP No Check_DMAP->Success Yes

Caption: Troubleshooting workflow for low esterification yield.

References

  • Fischer-Speier Esterification. Organic Chemistry Portal. [Link]

  • Esterification. LibreTexts Chemistry. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Yamaguchi Esterification. Organic Chemistry Portal. [Link]

stability issues of 2-Hydroxy-3,6-dimethylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxy-3,6-dimethylbenzoic Acid

A Guide to Understanding and Managing Solution Stability

Introduction

Welcome to the technical support guide for this compound. As a substituted salicylic acid derivative, this compound holds potential in various research and development applications. However, like many phenolic compounds, its stability in solution can be a critical factor influencing experimental reproducibility and the integrity of results. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability-related challenges.

Due to the specific nature of this molecule, publicly available stability data is limited. Therefore, this document synthesizes established principles from forced degradation studies and the known behavior of structurally related hydroxybenzoic acids to provide a predictive and methodological framework.[1][2][3] Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the reliability of your work.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the chemical stability of this compound in solution.

Q1: What are the primary environmental factors that can degrade this compound in solution?

A1: The stability of this compound is primarily influenced by four key factors: pH, temperature, light, and the presence of oxidizing agents.

  • pH (Hydrolysis): The molecule contains a carboxylic acid group, making it susceptible to pH-dependent reactions. While generally stable around neutral pH, extreme acidic or basic conditions can catalyze degradation.[4][5] Salicylic acid, a related compound, shows pH-dependent stability, and it is reasonable to predict similar behavior for this derivative.[6]

  • Temperature (Thermal Degradation): Elevated temperatures accelerate all chemical reactions, including degradation. Long-term storage at room temperature or above can lead to a significant loss of the parent compound.[7] For related phenolic acids, thermal stress can induce decarboxylation (loss of the -COOH group).[8]

  • Light (Photodegradation): Aromatic systems, especially those with hydroxyl groups, can absorb UV or visible light. This energy can initiate photochemical reactions, leading to discoloration and the formation of complex degradation products.[4][6] It is a standard practice to protect solutions of phenolic compounds from light.

  • Oxidation: The phenol group is susceptible to oxidation. Dissolved oxygen, metal ion contaminants (which can act as catalysts), or the presence of oxidizing agents like peroxides can lead to the formation of colored quinone-type structures or other oxidative degradants.[4][9]

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its structure—a substituted salicylic acid—we can anticipate several degradation pathways. Forced degradation studies are essential to confirm these predictions for your specific experimental conditions.[1][10]

  • Oxidative Degradation: The electron-rich aromatic ring with its hydroxyl group is a prime target for oxidation. This can lead to the formation of hydroxylated derivatives and, subsequently, quinones, which are often highly colored.

  • Decarboxylation: Under thermal or certain pH stress, the molecule may lose its carboxylic acid group as CO₂, yielding 2,5-dimethylphenol.

  • Photolytic Degradation: Exposure to light, particularly UV, can trigger complex free-radical chain reactions, leading to a variety of hard-to-predict products, including polymeric material. The degradation of 2,4-dihydroxybenzoic acid, for instance, proceeds through the formation of trihydroxybenzoic acids upon UV exposure.[11]

The diagram below illustrates these potential degradation routes.

G parent This compound oxidized Hydroxylated Intermediates (e.g., Trihydroxy-derivatives) parent->oxidized Oxidation (H₂O₂, O₂, Metal Ions) decarboxylated 2,5-Dimethylphenol parent->decarboxylated Thermal Stress (Heat) photoproducts Complex Photoproducts (Polymeric material) parent->photoproducts Photolysis (UV/Vis Light) quinone Quinone-type Products (Colored) oxidized->quinone Further Oxidation

Caption: Potential degradation pathways for this compound.

Q3: How should I select an appropriate solvent to maximize stability?

A3: Solvent choice is critical.

  • For Aqueous Solutions: Use purified, deionized water and prepare fresh solutions. If you must store them, buffer the solution to a pH between 4 and 6, as this range is often the most stable for salicylic acid derivatives.[6] Degas the solvent by sparging with nitrogen or argon to remove dissolved oxygen and minimize oxidation.

  • For Organic Solutions: Aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are generally preferred over protic solvents like methanol or ethanol for long-term storage, as they are less likely to participate in degradation reactions.[12] Always use high-purity, HPLC-grade solvents.

  • Avoid: Solvents containing peroxides (e.g., older ethers like THF or dioxane) or trace metal contaminants.

Q4: What are the best practices for preparing and storing stock solutions?

A4: To ensure the integrity of your stock solutions:

  • Weighing: Use a calibrated analytical balance and handle the solid compound in a low-humidity environment if possible.

  • Dissolution: Use a high-purity solvent and ensure complete dissolution, using sonication if necessary.

  • Filtration: Filter the stock solution through a 0.22 µm chemically compatible filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove particulates that could catalyze degradation.

  • Storage Container: Use amber glass vials or clear vials wrapped in aluminum foil to protect from light.[6]

  • Atmosphere: For maximum stability, especially for long-term storage, flush the headspace of the vial with an inert gas like nitrogen or argon before sealing.[7]

  • Temperature: Store solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C or lower).[7] Always allow the solution to come to room temperature before opening to prevent condensation from introducing water.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Q5: My solution of this compound has turned yellow/brown. What happened and can I still use it?

A5: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation.[6] This is likely due to the formation of quinone-like compounds, which are highly conjugated and absorb visible light.

Troubleshooting Steps:

  • Do not use the solution for quantitative experiments. The concentration of the active compound is no longer accurate.

  • Verify the cause: Was the solution exposed to light? Was it stored at room temperature for an extended period? Was the solvent old or of low purity?

  • Prepare a fresh solution: Follow the best practices outlined in Q4, paying special attention to using deoxygenated solvents and protecting the new solution from light.

  • Analytical Confirmation: If possible, analyze the discolored solution by HPLC-UV/Vis. The appearance of new, later-eluting peaks and a decrease in the main peak area will confirm degradation. A photodiode array (PDA) detector can show the appearance of absorbance in the visible region (~400-500 nm).[13]

Q6: I am seeing new peaks in my HPLC chromatogram that were not there before. How can I determine if they are degradants?

A6: The appearance of new peaks is a classic sign of degradation. To confirm their origin and ensure your analytical method is "stability-indicating," you must perform a forced degradation study.[3] This involves intentionally stressing the molecule under various conditions to generate its degradation products.

Troubleshooting Steps:

  • Run a Forced Degradation Study: Use the protocol provided in Section 3 to generate samples degraded by acid, base, oxidation, heat, and light.

  • Analyze Stressed Samples: Analyze these samples using your current HPLC method.

  • Compare Chromatograms: Compare the chromatograms of the stressed samples to that of a fresh, unstressed standard. The new peaks that appear in the stressed samples are your degradation products.

  • Method Validation: Your analytical method must be able to resolve the parent peak from all major degradation peaks. If a degradant peak co-elutes with your main peak, the method is not stability-indicating and must be redeveloped.[9][14] Peak purity analysis using a PDA detector is crucial here.[13]

Q7: My experimental results are inconsistent and not reproducible. Could this be related to solution stability?

A7: Absolutely. Inconsistent results are often a symptom of using a solution that is degrading over the course of an experiment or between experiments. If the concentration of your active compound is changing over time, any assay relying on that concentration will be unreliable.

Troubleshooting Steps:

  • Implement a "Solution Age" Policy: Never use stock solutions older than a pre-determined limit (e.g., 24 hours at room temperature, 1 week at 4°C). This limit should be established through a preliminary stability study.

  • Prepare Fresh for Critical Experiments: For final or critical experiments, always prepare a fresh solution from solid material on the day of use.

  • Analyze "Before and After": For long experiments, take an aliquot of your solution at the beginning and end of the experiment. Analyze both by HPLC. If the peak area of the parent compound has decreased by more than a small threshold (e.g., 2%), stability during the experiment is a significant issue.

  • Review Experimental Conditions: Are any of your assay reagents or conditions (e.g., high pH, presence of metal ions) contributing to the degradation?

Section 3: Experimental Protocols

These protocols provide a framework for conducting a systematic evaluation of the stability of this compound.

Protocol 1: Forced Degradation Study Workflow

This study is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.[1][4][5] The goal is to achieve 5-20% degradation of the parent compound.[10]

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) prep_samples Aliquot into 6 Vials (Acid, Base, Oxidative, Thermal, Photo, Control) prep_stock->prep_samples stress_acid Acid Hydrolysis Add 0.1 M HCl Heat at 60°C stress_base Base Hydrolysis Add 0.1 M NaOH Heat at 60°C stress_ox Oxidation Add 3% H₂O₂ Store at RT, dark stress_therm Thermal Heat solution at 80°C stress_photo Photolytic Expose to ICH light conditions stress_control Control Store at 4°C, dark quench Quench Reactions (Neutralize acid/base, dilute) stress_acid->quench stress_base->quench stress_ox->quench stress_therm->quench stress_photo->quench stress_control->quench hplc Analyze all samples by HPLC-PDA (Including unstressed T=0 sample) quench->hplc data Evaluate Data (Peak Purity, % Degradation, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • For each condition, transfer an appropriate volume to a separate vial. Include a control sample stored under refrigeration and protected from light.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C. Check at time points (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature. Check at time points (e.g., 30 min, 1, 4 hours). Basic hydrolysis is often much faster.

    • Oxidative Degradation: Add an appropriate volume of 3% H₂O₂. Store at room temperature in the dark. Check at time points (e.g., 2, 6, 24 hours).

    • Thermal Degradation: Heat the solution at 80°C in a sealed vial. Check at time points (e.g., 24, 48, 72 hours).

    • Photostability: Expose the solution to light conditions as specified in the ICH Q1B guideline. Use a validated photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • Quench the reaction: For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-PDA method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[9][14] Reverse-phase HPLC (RP-HPLC) with PDA detection is the preferred technique.[13]

Step-by-Step Guide:

  • Column & Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen mobile phase gradients using an acidified aqueous phase (A: 0.1% formic acid in water) and an organic phase (B: acetonitrile or methanol). A typical starting gradient might be 10% to 90% B over 20 minutes.

  • Analysis of Stressed Samples:

    • Inject a composite sample containing the parent compound and all major degradants generated in Protocol 1.

    • The goal is to achieve baseline separation (Resolution > 1.5) between the parent peak and all other peaks.

  • Method Optimization:

    • If separation is poor, adjust the gradient slope, temperature, or mobile phase pH.

    • If necessary, screen different column chemistries (e.g., Phenyl-Hexyl, C8).

  • Detection and Peak Purity:

    • Use a PDA detector to monitor across a wide wavelength range (e.g., 210-400 nm).

    • Select a primary wavelength for quantification where the parent compound has high absorbance and degradants have minimal interference.

    • Perform peak purity analysis on the parent peak in all stressed samples. The purity angle should be less than the purity threshold, indicating no significant co-elution.

  • Validation:

    • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 4: Data Summary

The following table summarizes the typical starting conditions for forced degradation studies, which should be adapted based on the observed stability of this compound.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress TypeStress AgentTypical ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl60-80 °C, 2-24 hoursSimulates degradation in acidic environments.[4][9]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60 °C, 1-8 hoursSimulates degradation in alkaline environments.[4][9]
Oxidation 3-30% H₂O₂Room Temp, dark, 2-24 hoursInvestigates susceptibility to oxidative stress.[4][9]
Thermal Dry Heat / Solution80 °C, 24-72 hoursAssesses intrinsic thermal stability.[4]
Photolytic UV/Vis LightICH Q1B specifiedDetermines light sensitivity and potential for photodegradation.[5]

References

  • PharmacyLibrary. Salicylic Acid – Sodium Phenylbutyrate | Trissel's Stability of Compounded Formulations, 6th Edition.
  • ResearchGate. (PDF) The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study.
  • PubMed. Structure, Stability, and Antiplatelet Activity of O-acyl Derivatives of Salicylic Acid and Lipophilic Esters of Acetylsalicylate.
  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
  • MedCrave online. Forced degradation studies. Available from: [Link]

  • Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link]

  • ResearchGate. Microbial degradation of monohydroxybenzoic acids | Request PDF. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. Available from: [Link]

  • PubMed. Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. Available from: [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available from: [Link]

  • PubMed. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Available from: [Link]

  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. Available from: [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • ResearchGate. (PDF) Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. Available from: [Link]

  • National Institutes of Health (NIH). Storage Stability Study of Salicylate-based Poly(anhydride-esters). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. (PDF) 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Available from: [Link]

  • NIST WebBook. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Available from: [Link]

  • ResearchGate. Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. Available from: [Link]

  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]

  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Available from: [Link]

  • Cheméo. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester (CAS 4707-47-5). Available from: [Link]

  • Google Patents. CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]

  • PubChem. 2,6-Dimethylbenzoic acid. Available from: [Link]

  • PubChem. 3-Hydroxybenzoic Acid. Available from: [Link]

Sources

Technical Support Center: Crystallization of 2-Hydroxy-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-Hydroxy-3,6-dimethylbenzoic acid. As researchers and drug development professionals, you understand that obtaining a pure, crystalline solid is a critical step in synthesis and formulation. Substituted benzoic acids, while seemingly straightforward, often present unique challenges due to the interplay of hydrogen bonding, steric hindrance from substituents, and potential for polymorphism. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your crystallization process.

FAQ 1: My compound oiled out instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common and frustrating issue in crystallization. It occurs when the solute precipitates from the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a supercooled liquid phase instead of an ordered solid lattice. For this compound, the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups, along with the methyl substituents, can lead to complex solvation behavior that encourages this phenomenon.

The primary cause is that the level of supersaturation is too high when the solution temperature is still elevated. The system relieves this high supersaturation by the fastest kinetic process available, which is the formation of a disordered, low-energy liquid phase rather than the more ordered, higher-energy process of crystal nucleation and growth.[1]

Troubleshooting Protocol: Oiling Out
  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (5-10% of the total volume) of additional hot solvent until the oil completely redissolves. This reduces the supersaturation level at any given temperature.[1]

  • Ensure Homogeneity: Stir the solution thoroughly to ensure there are no concentrated pockets of solute.

  • Reduce the Cooling Rate: This is the most critical step. A slower cooling rate ensures that the solution reaches the metastable zone width—the optimal region for crystal growth rather than spontaneous nucleation or oiling—at a lower temperature.[2]

    • Allow the flask to cool slowly on the benchtop, insulated by a beaker or paper towels.[1]

    • Avoid moving the solution directly from the heat source to an ice bath. This "crash cooling" is a primary driver of oiling out.[2]

  • Consider Seeding: If slow cooling alone is insufficient, add a few seed crystals once the solution has cooled slightly but before oiling occurs. Seeding provides a template for crystallization, bypassing the kinetic barrier of primary nucleation and promoting direct growth into the solid phase.[3][4]

  • Re-evaluate Your Solvent System: If oiling persists, the chosen solvent may be unsuitable. The solubility curve might be too steep. Consider using a solvent pair where the compound is less soluble to flatten the solubility curve.

FAQ 2: No crystals are forming even after the solution has cooled to room temperature. What are my next steps?

Answer:

The failure of a compound to crystallize from a cooled solution indicates that the solution has not yet achieved the necessary level of supersaturation for spontaneous nucleation, or that the kinetic barrier to nucleation is too high.[5] This can happen for two primary reasons: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the system is stuck in a metastable supersaturated state.

Troubleshooting Protocol: Inducing Crystallization

The goal is to provide energy or a template to overcome the nucleation barrier.

  • Mechanical Agitation (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites, and the energy input can trigger crystallization.[6]

  • Introduce a Seed Crystal: This is the most reliable method. Add a single, small crystal of this compound (saved from a previous batch or the crude material) to the solution.[1][6] The seed crystal acts as a pre-formed nucleus, allowing crystal growth to begin immediately without the need for primary nucleation.[4][7]

  • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to boiling and evaporate a portion of the solvent (e.g., 15-20%). Then, allow the solution to cool again.[1][8] This increases the solute concentration, ensuring supersaturation is reached upon cooling.

  • Flash Cool: Dip a glass rod into the solution, remove it, and allow the solvent to rapidly evaporate in the air, leaving a small crystalline residue on the rod. Re-introducing this rod into the solution can provide the necessary seed crystals.[6]

  • Utilize an Ice Bath: Only after attempting the above steps at room temperature should you move the flask to an ice bath. The lower temperature decreases solubility further, which may be sufficient to induce nucleation.

Below is a decision-making workflow for troubleshooting common crystallization issues.

G start Hot, clear solution prepared. Begin cooling. check_cooling After cooling to RT, is the solution clear? start->check_cooling oiled_out Problem: Compound 'Oiled Out' check_cooling->oiled_out No, oil/liquid is present no_crystals Problem: No Crystals Formed check_cooling->no_crystals Yes crystals_ok Crystals have formed. Proceed to isolation. check_cooling->crystals_ok No, crystals are present reheat 1. Re-heat solution. 2. Add more solvent (5-10%). oiled_out->reheat scratch 1. Scratch flask with a glass rod. no_crystals->scratch slow_cool 3. Cool very slowly. (Insulate flask) reheat->slow_cool seed 4. Seed the solution just below saturation temp. slow_cool->seed seed->crystals_ok Success scratch->crystals_ok Success add_seed 2. Add a seed crystal. scratch->add_seed No effect add_seed->crystals_ok Success reduce_solvent 3. Evaporate some solvent and re-cool. add_seed->reduce_solvent No effect reduce_solvent->crystals_ok Success

Caption: Troubleshooting workflow for crystallization.

FAQ 3: How do I choose the optimal solvent or solvent system?

Answer:

Solvent selection is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[5] For substituted benzoic acids, solvent polarity plays a significant role in modifying crystal habit and growth.[9][10][11] A systematic screening process is far more effective than random trials.

Key Principles of Solvent Selection:
  • Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point. This differential ensures a good recovery upon cooling.

  • Polarity Matching: While "like dissolves like" is a good starting point, the interactions are more nuanced. Solvents that can hydrogen bond (like alcohols) will interact strongly with both the hydroxyl and carboxylic acid moieties of your molecule. Aromatic solvents (like toluene) can engage in π-stacking with the benzene ring.

  • Boiling Point: The solvent's boiling point should be below the melting point of your compound to prevent melting during dissolution.

  • Inertness: The solvent must not react with your compound.

Solvent Screening Protocol
  • Place a small amount of your compound (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. A good candidate will not dissolve the compound in a small volume (e.g., <0.5 mL).

  • Take the tubes with undissolved solid and gently heat them in a water or sand bath. A good solvent will dissolve the solid completely at or near its boiling point.

  • Allow the now-clear solutions to cool to room temperature, and then place them in an ice bath. The best solvents will produce a high yield of crystalline solid.

Table 1: Potential Solvents for Crystallization of Substituted Benzoic Acids
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Water 10080.1Often effective for benzoic acids, but solubility may be low even when hot.[6] High boiling point can make drying difficult.
Ethanol 7824.5Good general-purpose solvent. May show high solubility even when cold, potentially reducing yield.
Acetone 5620.7Strong solvent, dissolves many organics. Low boiling point is good for easy removal but can lead to rapid evaporation and "crashing out."
Ethyl Acetate 776.0Medium polarity, often a good choice. Less polar than alcohols.
Toluene 1112.4Good for less polar compounds. High boiling point requires care. Can promote different crystal habits through π-π interactions.
Heptane/Hexane 98 / 691.9 / 1.9Non-polar. Unlikely to be a good single solvent but excellent as an anti-solvent when paired with a more polar solvent like ethanol or ethyl acetate.[12]

FAQ 4: I'm getting different results between batches. Could this be polymorphism, and how do I control it?

Answer:

Yes, batch-to-batch inconsistency is a classic sign of polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure. Substituted benzoic acids are known to exhibit polymorphism due to the flexibility of the carboxylic acid group and its potential for different hydrogen-bonding motifs (e.g., dimers, catemers).[13][14][15] Different polymorphs can have drastically different physical properties, including solubility, melting point, and stability, which is of critical concern in drug development.

Controlling the polymorphic outcome requires precise control over the crystallization conditions, as each polymorph will have a unique kinetic and thermodynamic profile.

Strategies for Controlling Polymorphism:
  • Solvent Choice: The solvent has a profound effect on which polymorph nucleates and grows. Polar, protic solvents may favor one hydrogen-bonding network, while non-polar, aprotic solvents favor another.[16] A thorough screening of different solvents is the first step in identifying conditions that reliably produce a single form.

  • Seeding: This is the most powerful technique for ensuring polymorphic consistency. By adding seed crystals of the desired polymorph to a supersaturated solution, you direct the crystallization process to produce only that form, bypassing the random nucleation of other, potentially less stable, forms.[17] A well-designed seeding protocol is essential for reproducible manufacturing.[7]

  • Temperature and Supersaturation: The rate of cooling and the level of supersaturation can determine whether a kinetically favored (often metastable) or thermodynamically favored (stable) polymorph is formed.[18]

    • Slow cooling at low supersaturation typically favors the most thermodynamically stable polymorph.

    • Rapid cooling ("crash crystallization") at high supersaturation can trap a less stable, kinetically favored polymorph.

To confirm polymorphism, you will need to characterize your solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.[13]

References

  • Wang, Y., & Liang, Z. (2017). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 19(23), 3198–3205. [Link]

  • Nethaji, R., et al. (2019). Seeding in Crystallisation. In: Springer Handbook of Crystal Growth. [Link]

  • Wang, Y., & Liang, Z. (2017). Request PDF: Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. ResearchGate. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. [Link]

  • Wang, Y., & Liang, Z. (2017). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 19(23), 3198–3205. DOI:10.1039/C7CE00474E. [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Diamond Light Source. [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. [Link]

  • Wikipedia. (n.d.). Seed crystal. Wikipedia. [Link]

  • Yu, Z. Q., et al. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Organic Process Research & Development. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Sci-Hub. (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. Sci-Hub. [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Journal of Drug Delivery and Therapeutics. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Journal of Drug Delivery and Therapeutics. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • Liang, Z., et al. (2014). Qualitative rationalization of the crystal growth morphology of benzoic acid controlled using solvents. CrystEngComm, 16(23), 10848-10857. DOI:10.1039/C4CE00776J. [Link]

  • McMahon, J. A., et al. (2012). Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids. CrystEngComm. [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • ResearchGate. (n.d.). Effect of Substituent Size and Isomerization on the Polymorphism of 2-(Naphthalenylamino)-benzoic Acids. ResearchGate. [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. MDPI. [Link]

  • CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm. [Link]

  • Cheméo. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester (CAS 4707-47-5). Cheméo. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Unknown Source. [Link]

  • PMC - NIH. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC - NIH. [Link]

  • ACS Publications. (n.d.). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B. [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Science.gov. (n.d.). cooling crystallization process: Topics by Science.gov. Science.gov. [Link]

  • Chemistry 210 Experiment Ib. (2012). Unknown Source. [Link]

  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. (2018). The crystal structure of 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethylbenzoic acid–methanol (1/1), C20H24O8. ResearchGate. [Link]

  • ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

Sources

degradation pathways for 2-Hydroxy-3,6-dimethylbenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-Hydroxy-3,6-dimethylbenzoic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental work on its degradation pathways under acidic conditions. Our approach is rooted in established mechanistic principles and practical, field-proven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most probable degradation pathway for this compound in an acidic medium?

A1: Under acidic conditions, the most probable degradation pathway for this compound is acid-catalyzed decarboxylation . This reaction involves the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂), leading to the formation of 2,5-dimethylphenol.

The reaction mechanism is an electrophilic aromatic substitution, where a proton (H⁺) acts as the electrophile.[1] The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are electron-donating groups (EDGs), which activate the ring towards electrophilic attack.[2][3][4] These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic and susceptible to protonation.[5] The increased electron density on the carbon atom attached to the carboxyl group facilitates the proton attack, leading to the cleavage of the C-C bond.[6]

The overall transformation can be summarized as: this compound + H⁺ → 2,5-dimethylphenol + CO₂ + H⁺

Q2: How do the methyl groups at positions 3 and 6 influence the degradation rate compared to unsubstituted salicylic acid?

A2: The two methyl groups at the C3 and C6 positions are expected to increase the rate of acid-catalyzed decarboxylation compared to salicylic acid (2-hydroxybenzoic acid). Methyl groups are electron-donating through an inductive effect, which enriches the electron density of the benzene ring.[5] This enhanced nucleophilicity of the ring stabilizes the carbocation intermediate (the sigma complex) formed during the rate-determining step of the electrophilic substitution reaction.[3] The increased stability of this intermediate lowers the activation energy of the reaction, thus accelerating the rate of decarboxylation.[1]

Q3: What is the purpose of conducting a forced degradation study?

A3: Forced degradation studies, or stress testing, are a critical component of the drug development process as mandated by regulatory bodies like the ICH.[7][8] Their primary purposes are:

  • To identify likely degradation products: This helps in understanding the potential impurities that might arise during the shelf-life of a drug substance or product.[9]

  • To establish degradation pathways: Elucidating the chemical reactions that lead to degradation provides a deeper understanding of the molecule's intrinsic stability.[10]

  • To develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[10][11] Forced degradation helps ensure that the chosen analytical method, typically HPLC, can separate all relevant species.

Q4: What is a reasonable target for the extent of degradation in a forced degradation study?

A4: The generally accepted range for degradation is between 5-20% of the active ingredient.[7] Degradation below 5% may not be sufficient to generate detectable quantities of degradation products for method validation. Conversely, degradation above 20% (over-stressing) can lead to the formation of secondary or tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[7][10]

Proposed Degradation Pathway

The acid-catalyzed decarboxylation of this compound is initiated by the protonation of the aromatic ring. The electron-donating hydroxyl and methyl groups direct the proton to the carbon atom bearing the carboxyl group (ipso-substitution). This is followed by the elimination of carbon dioxide and subsequent deprotonation to regenerate the aromatic system, yielding 2,5-dimethylphenol.

G cluster_0 Degradation of this compound start This compound protonation Protonation at C1 (Electrophilic Attack) start->protonation + H+ intermediate Sigma Complex (Carbocation Intermediate) protonation->intermediate decarboxylation Loss of CO2 intermediate->decarboxylation - CO2 deprotonation Deprotonation decarboxylation->deprotonation end 2,5-Dimethylphenol deprotonation->end - H+

Caption: Proposed mechanism for the acid-catalyzed decarboxylation.

Troubleshooting and Technical Guidance

This section is structured to address common issues encountered during the experimental and analytical phases of the degradation study.

Experimental Protocol: Forced Degradation (Acid Hydrolysis)

This protocol outlines a systematic approach to study the degradation of this compound under acidic conditions.

G cluster_workflow Experimental Workflow prep 1. Preparation - Prepare 1 mg/mL stock solution - Prepare 0.1 N HCl stress 2. Stress Application - Mix stock solution with 0.1 N HCl - Incubate at 60°C prep->stress control Control Sample (Stock in solvent, no acid) prep->control sampling 3. Time-Point Sampling - Withdraw aliquots at 0, 2, 4, 8, 24 hours stress->sampling neutralize 4. Neutralization - Quench reaction with 0.1 N NaOH sampling->neutralize analysis 5. HPLC Analysis - Dilute and inject into HPLC system neutralize->analysis control->analysis

Caption: Workflow for the forced acid degradation study.

Detailed Steps:

  • Reagent and Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • Prepare solutions of 0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH).

  • Stress Condition Application:

    • In a sealed vial, mix equal volumes of the drug stock solution and 0.1 N HCl.

    • Prepare a control sample by mixing an equal volume of the drug stock solution with the solvent instead of acid.

    • Place the samples in a temperature-controlled oven or water bath at 60°C.[7]

  • Sampling:

    • Withdraw aliquots of the stressed and control samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Reaction Quenching:

    • Immediately after withdrawal, neutralize the acidic samples by adding an equivalent amount of 0.1 N NaOH to stop the degradation reaction. This is crucial to prevent further degradation after sampling and before analysis.

  • Sample Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
No or minimal degradation (<5%) observed Stress conditions are too mild.- Increase the acid concentration (e.g., to 1 N HCl).- Increase the temperature (e.g., to 80°C).- Extend the duration of the study.
Excessive degradation (>20%) at the first time point Stress conditions are too harsh.- Decrease the acid concentration (e.g., to 0.01 N HCl).- Lower the temperature (e.g., to 40°C or room temperature).- Sample at earlier time points.
Poor peak shape (tailing or fronting) in HPLC chromatogram - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form (for acidic compounds, a pH of 2.5-3.5 is often suitable).[12]- Reduce the injection volume or sample concentration.- Use a new column or a guard column.
Poor resolution between parent peak and degradation products The analytical method is not stability-indicating.- Optimize the HPLC method: adjust the mobile phase composition (gradient slope, organic solvent ratio), change the column chemistry (e.g., C18 to a phenyl-hexyl column for aromatic compounds), or modify the flow rate and temperature.[13][14]
Mass balance is not within the acceptable range (e.g., 98-102%) - Co-elution of degradation products.- Degradation products are not UV-active at the chosen wavelength.- Non-volatile degradation products are formed.- Improve chromatographic resolution.- Use a photodiode array (PDA) detector to check for peak purity and identify the optimal detection wavelength for all components.- Consider using a universal detector like a mass spectrometer (LC-MS) to identify and quantify all degradation products.[10]

References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Willi, A. V. (1965). Kinetics and mechanism of the decarboxylation of salicylic acids. Transactions of the Faraday Society, 61, 2601-2607.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Dunn, G. E., & Janzen, E. G. (1968). Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene. Canadian Journal of Chemistry, 46(23), 3915-3921.
  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12 : Substituent Effects. Retrieved from [Link]

  • Pharma Exams. (n.d.). Common Interview Questions and Answers on Stability Testing. Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • R Discovery. (1968). Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene–quinoline mixtures. Retrieved from [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Key Considerations in Stability Testing. Retrieved from [Link]

  • Pharmaceutical Guidelines. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • YouTube. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Pharmaceutical Technology. (2006). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Retrieved from [Link]

Sources

Technical Support Center: Navigating Unexpected NMR Shifts in 2-Hydroxy-3,6-dimethylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 2-Hydroxy-3,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected chemical shifts during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand and resolve these challenges. Our approach is rooted in the fundamental principles of NMR spectroscopy, providing not just solutions but also the causal explanations behind them.

Understanding the Molecule: The Key Role of Intramolecular Hydrogen Bonding

This compound, a derivative of salicylic acid, possesses a key structural feature that dominates its NMR spectrum: a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the carboxylic acid group. This interaction significantly influences the chemical environment of the protons and carbons, particularly those involved in or near the hydrogen bond.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

Due to the limited availability of experimental spectra for this specific molecule in public databases, we provide estimated chemical shifts based on known values for similar substituted salicylic and benzoic acid derivatives. These values should be considered as a starting point for analysis.

Proton Expected Chemical Shift (δ, ppm) in CDCl₃ Notes
Carboxylic Acid (-COOH)> 12Highly deshielded due to hydrogen bonding and the acidic nature of the proton. Often appears as a broad singlet.
Phenolic Hydroxyl (-OH)9 - 11Deshielded due to intramolecular hydrogen bonding. May appear as a broad singlet.
Aromatic (H4)7.0 - 7.3
Aromatic (H5)6.8 - 7.1
Methyl (-CH₃ at C3)2.2 - 2.5
Methyl (-CH₃ at C6)2.2 - 2.5

Q2: What are the expected ¹³C NMR chemical shifts?

Similar to the proton NMR data, these are estimated values. The actual shifts can vary depending on the solvent and concentration.

Carbon Expected Chemical Shift (δ, ppm) in CDCl₃ Notes
Carboxylic Acid (C=O)170 - 180
Aromatic (C2-OH)155 - 165
Aromatic (C1-COOH)110 - 120
Aromatic (C3-CH₃)135 - 145
Aromatic (C6-CH₃)130 - 140
Aromatic (C4)120 - 130
Aromatic (C5)115 - 125
Methyl (-CH₃ at C3)15 - 25
Methyl (-CH₃ at C6)15 - 25

Q3: Why is the carboxylic acid proton so far downfield?

The significant downfield shift (δ > 12 ppm) of the carboxylic acid proton is a hallmark of the strong intramolecular hydrogen bond with the adjacent hydroxyl group. This hydrogen bond deshields the proton, causing it to resonate at a much lower field than a typical carboxylic acid proton (which usually appears around 10-12 ppm)[1].

Q4: Can I confirm the assignment of the -OH and -COOH protons?

Yes. A simple and effective method is to add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The labile -OH and -COOH protons will exchange with deuterium, causing their signals to either disappear or significantly decrease in intensity[2].

Troubleshooting Guide: A Systematic Approach to Unexpected Shifts

Encountering NMR shifts that deviate from the expected values can be perplexing. This guide provides a logical workflow to diagnose and understand these discrepancies.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Unexpected NMR Shifts Observed sample_prep Step 1: Verify Sample Preparation - Purity - Concentration - Residual Solvents start->sample_prep solvent_effects Step 2: Investigate Solvent Effects - Change Polarity - Aromatic vs. Non-aromatic sample_prep->solvent_effects concentration_study Step 3: Perform Concentration-Dependent Study - Dimerization vs. Intramolecular H-bonding solvent_effects->concentration_study temperature_study Step 4: Conduct Variable Temperature (VT) NMR - Dynamic Exchange - Conformational Changes concentration_study->temperature_study conclusion Identify Cause of Shift Variation temperature_study->conclusion

Caption: A step-by-step workflow for troubleshooting unexpected NMR shifts.

Step 1: Scrutinize Sample Preparation

Before delving into complex spectroscopic phenomena, it is crucial to rule out basic sample preparation issues.

  • Purity: Impurities can introduce extraneous peaks that may overlap with or be mistaken for your compound's signals. Re-verify the purity of your sample using an orthogonal technique like LC-MS or HPLC.

  • Concentration: Highly concentrated samples can lead to peak broadening and shifts due to changes in viscosity and intermolecular interactions[2]. If your peaks are broad or shifted from a previous measurement, try diluting the sample.

  • Residual Solvents: Even trace amounts of solvents from purification (e.g., ethyl acetate, dichloromethane) can appear in your spectrum. Cross-reference any unexpected peaks with tables of common NMR solvent impurities.

Step 2: Investigate Solvent Effects

The choice of NMR solvent can dramatically alter the chemical shifts, especially for protons involved in hydrogen bonding.

  • Causality: The polarity and hydrogen-bonding capability of the solvent can compete with the intramolecular hydrogen bond in this compound.

    • Non-polar, non-hydrogen bonding solvents (e.g., CDCl₃, C₆D₆): These solvents will have the least interference with the intramolecular hydrogen bond, and the chemical shifts of the -OH and -COOH protons are expected to be the furthest downfield.

    • Polar, hydrogen-bond accepting solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can form intermolecular hydrogen bonds with the solute, potentially weakening the intramolecular bond. This can lead to an upfield shift (lower ppm value) of the -OH and -COOH protons[3][4].

  • Experimental Protocol: Solvent Study

    • Prepare samples of your compound at the same concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and CD₃OD).

    • Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

    • Compare the chemical shifts of the labile protons (-OH and -COOH) and the aromatic protons across the different spectra. Significant changes are indicative of strong solvent-solute interactions.

Step 3: Perform a Concentration-Dependent Study

This experiment helps to distinguish between intramolecular and intermolecular hydrogen bonding.

  • Causality: If intermolecular hydrogen bonding (e.g., dimer formation) is occurring, the chemical shifts of the involved protons will be concentration-dependent. As the concentration increases, the equilibrium will favor the formation of dimers, leading to a downfield shift of the protons involved in this intermolecular interaction. In contrast, the chemical shift of a proton involved in a strong intramolecular hydrogen bond should show little to no change with concentration[2].

  • Experimental Protocol: Concentration Series

    • Prepare a series of NMR samples of your compound in the same solvent (e.g., CDCl₃) with varying concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL, 50 mg/mL)[5].

    • Acquire a ¹H NMR spectrum for each sample, ensuring the temperature is kept constant.

    • Plot the chemical shift of the -OH and -COOH protons as a function of concentration. A flat line indicates that intramolecular hydrogen bonding is the dominant effect. A sloped line suggests the presence of intermolecular interactions.

Step 4: Conduct Variable Temperature (VT) NMR

Temperature can influence molecular dynamics and the strength of hydrogen bonds.

  • Causality: Increasing the temperature provides thermal energy that can weaken or break hydrogen bonds[6]. For a proton involved in a hydrogen bond, an increase in temperature will typically cause an upfield shift (to a lower ppm value) as the hydrogen bond is disrupted. This experiment can also help to resolve broad peaks that may be due to dynamic exchange processes.

  • Experimental Protocol: Variable Temperature Study

    • Prepare a sample of your compound in a suitable solvent with a wide liquid range (e.g., toluene-d₈ or DMSO-d₆)[7].

    • Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10-20°C increments from room temperature up to 100°C, or as the solvent allows)[6][7].

    • Ensure the sample is allowed to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum[7].

    • Plot the chemical shifts of the labile protons against temperature. A negative slope (upfield shift with increasing temperature) is characteristic of a proton involved in hydrogen bonding.

Summary and Conclusions

Unexpected NMR shifts in the analysis of this compound are often not indicative of an incorrect structure but rather a manifestation of the molecule's rich physical organic chemistry. The strong intramolecular hydrogen bond is the primary determinant of the spectral features, and its sensitivity to the experimental environment (solvent, concentration, temperature) is the most common source of variation. By systematically working through the troubleshooting steps outlined in this guide, researchers can not only resolve their spectral ambiguities but also gain a deeper understanding of the molecular behavior of their compound.

References

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  • Duan, G., Chen, D., & Wang, C. (2023). H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations. The Journal of Physical Chemistry A, 127(12), 2764–2774. Available at: [Link]

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  • NP-MRD. (2022). Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240). Available at: [Link]

  • Al-Jahdali, M., et al. (2018). Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding. Journal of Taibah University for Science, 12(4), 458-467. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 2-Hydroxy-3,6-dimethylbenzoic Acid and Other Archetypal Phenolic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Niche Molecule Among Phenolic Acid Mainstays

Phenolic acids are a vast class of secondary metabolites ubiquitous in the plant kingdom, characterized by a phenolic ring and a carboxylic acid function.[1][2][3] Their intrinsic biological activities, particularly their antioxidant and anti-inflammatory properties, have positioned them as foundational molecules in pharmacology, nutraceuticals, and drug discovery.[4][5][6][7][8] Researchers frequently encounter a handful of well-characterized phenolic acids that serve as benchmarks for these activities.

This guide provides an in-depth comparison of a specialized derivative, 2-Hydroxy-3,6-dimethylbenzoic acid , against three archetypal phenolic acids:

  • Salicylic Acid (2-Hydroxybenzoic acid): The quintessential hydroxybenzoic acid, renowned for its anti-inflammatory action.[3]

  • Gallic Acid (3,4,5-Trihydroxybenzoic acid): A potent antioxidant standard, owing to its three hydroxyl groups.[9][10]

  • Caffeic Acid (3,4-Dihydroxycinnamic acid): A primary representative of the hydroxycinnamic acid subclass, differing in its carbon skeleton.[3][11]

The objective of this guide is not merely to list properties but to dissect the structure-activity relationships that govern their biological functions. By juxtaposing this compound with these standards, we aim to illuminate its unique chemical characteristics and project its potential applications for researchers and drug development professionals.

Part 1: A Structural Dissection of the Comparator Molecules

The biological activity of a phenolic acid is fundamentally dictated by its molecular architecture: the nature of its carbon skeleton, and the number, position, and type of substituents on the aromatic ring.

  • This compound: This molecule is a substituted hydroxybenzoic acid. Its key features are a single hydroxyl group and a carboxylic acid function, both attached to the benzene ring. Critically, it possesses two methyl groups at the C3 and C6 positions. These alkyl groups increase its lipophilicity and introduce steric hindrance around the hydroxyl and carboxyl groups, which can profoundly influence its interactions with biological targets.

  • Salicylic Acid: As 2-hydroxybenzoic acid, it is the parent structure for our topic compound, lacking the methyl substituents. The ortho-positioning of the hydroxyl group relative to the carboxyl group allows for intramolecular hydrogen bonding, which notably increases its acidity compared to its meta and para isomers.[12][13]

  • Gallic Acid: A trihydroxybenzoic acid, its three hydroxyl groups on adjacent carbons (a pyrogallol moiety) make it an exceptional electron and hydrogen atom donor, forming the basis of its powerful antioxidant capacity.[10]

  • Caffeic Acid: Unlike the others, caffeic acid is a hydroxycinnamic acid, possessing a three-carbon propanoic acid side chain (a C6-C3 skeleton) instead of the direct carboxylic acid attachment (a C6-C1 skeleton).[1] Its two hydroxyl groups in the ortho position (a catechol moiety) are crucial for its antioxidant and metal-chelating activities.

G cluster_cinnamic Hydroxycinnamic Acid (C6-C3 Skeleton) A This compound - One -OH group - Two -CH3 groups (Lipophilic, Steric Hindrance) B Salicylic Acid - One -OH group (ortho) - Intramolecular H-bonding D Caffeic Acid - Propanoic acid side chain - Two -OH groups (Catechol moiety) C Gallic Acid - Three -OH groups (Pyrogallol moiety) - High H-donating capacity

Figure 1: Structural classification of the compared phenolic acids.

Part 2: Comparative Analysis of Biological Performance

This section evaluates the compounds based on three cornerstone bioactivities, providing quantitative data where available and outlining the standardized experimental protocols used for their determination.

A. Antioxidant Activity

The capacity to neutralize reactive oxygen species (ROS) is a hallmark of phenolic acids. This activity is primarily governed by the ability to donate a hydrogen atom or an electron, which is heavily influenced by the number and arrangement of hydroxyl groups.

Comparative Data: The antioxidant potential is often expressed as an IC50 value (the concentration required to inhibit 50% of the radical), where a lower value indicates higher potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Key Structural Determinant
Gallic Acid ~5-15~2-10Three hydroxyl groups
Caffeic Acid ~15-30~5-15Two ortho-hydroxyl groups (catechol)
Salicylic Acid >1000>500Single hydroxyl group
This compound Data not availableData not availableSingle hydroxyl; Steric hindrance by methyl groups

Note: IC50 values are approximate and can vary significantly based on specific assay conditions. The values presented are synthesized from typical literature findings for comparative purposes.[11][14][15][16]

Expertise & Causality: The data clearly demonstrates a hierarchy of antioxidant potential directly linked to structure. Gallic acid is exceptionally potent due to its three hydroxyl groups, which can readily donate hydrogen atoms and stabilize the resulting radical through resonance.[17] Caffeic acid's catechol structure also confers potent activity.[11] In stark contrast, salicylic acid , with only one hydroxyl group, is a very weak antioxidant in these assays.

For This compound , while direct experimental data is scarce, we can infer its activity. Possessing only one hydroxyl group, its intrinsic radical-scavenging capacity is expected to be low, similar to or potentially even lower than salicylic acid. The bulky methyl groups adjacent to the hydroxyl and carboxyl groups may create steric hindrance, further impeding its ability to interact with and neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for assessing antioxidant capacity based on the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[18][19]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C.

    • Test Compounds: Prepare stock solutions (e.g., 1 mg/mL) of the phenolic acids and a positive control (e.g., Trolox, Ascorbic Acid) in methanol. Create a dilution series from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution to the wells of a microplate.

    • Prepare a control well containing 100 µL of methanol.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement & Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[19]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the % scavenging against the concentration of the antioxidant to determine the IC50 value via non-linear regression.

G prep Reagent Preparation - 0.1 mM DPPH in Methanol - Sample Dilution Series plate Plate Loading - 100 µL Sample/Control per well - Add 100 µL DPPH Solution prep->plate Step 1 incubate Incubation - 30 min at Room Temp - Protect from light plate->incubate Step 2 read Absorbance Measurement - Read at 517 nm incubate->read Step 3 calc Data Analysis - Calculate % Scavenging - Determine IC50 Value read->calc Step 4

Figure 2: Standard workflow for the DPPH antioxidant assay.
B. Anti-inflammatory Activity

Phenolic compounds can exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK, thereby inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (via COX-2), and cytokines (TNF-α, IL-6).[4][6]

Comparative Data: A common method to assess anti-inflammatory potential is to measure the inhibition of NO production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

CompoundNO Inhibition IC50 (µM) in LPS-stimulated MacrophagesPrimary Mechanism of Action
Gallic Acid ~50-100Inhibition of NF-κB, suppression of iNOS and COX-2 expression.[20]
Caffeic Acid ~20-60Downregulation of IL-1β and IL-18, inhibition of NLRP3 inflammasome.[4]
Salicylic Acid >200Primarily COX inhibition; weaker effects on NF-κB pathway in this model.
This compound Data not availableUsed as a synthetic intermediate for anti-inflammatory drugs.[21]

Expertise & Causality: Both gallic acid and caffeic acid demonstrate significant anti-inflammatory activity by directly intervening in core inflammatory signaling cascades.[4][20] Their polyhydroxylated structures are key to this function. Salicylic acid , the active metabolite of aspirin, is a well-known anti-inflammatory agent, but its primary mechanism involves the direct inhibition of cyclooxygenase (COX) enzymes, and it is less potent in cell-based models of NO inhibition.

The most intriguing aspect of This compound is its documented use as a precursor in the synthesis of pharmaceuticals targeting inflammation and pain.[21] This strongly suggests that while the molecule itself may not be a highly potent anti-inflammatory agent, its unique scaffold—with the specific placement of methyl and hydroxyl groups—is synthetically valuable for building more complex and potent drug candidates. The lipophilic methyl groups could be leveraged to improve cell permeability or target specific binding pockets in a final drug product.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses the Griess reaction to quantify nitrite, a stable breakdown product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.[22][23]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment and Stimulation:

    • Remove the old media. Add fresh media containing various concentrations of the test compounds.

    • Co-treat the cells with LPS (1 µg/mL) to induce an inflammatory response. Include wells with cells + media only (negative control) and cells + LPS only (positive control).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal parts of Reagent A (1% sulfanilamide in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Add 50 µL of the mixed Griess Reagent to each supernatant sample.[22]

    • Incubate for 10 minutes at room temperature. The formation of a purple azo dye indicates the presence of nitrite.

  • Measurement & Calculation:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples.

    • Calculate the % inhibition of NO production relative to the LPS-only control and determine the IC50 value.

    • Self-Validating Step: Concurrently perform a cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to cytotoxicity of the compounds.[22]

G cluster_pathway LPS-Induced NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB -- IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα (leading to degradation) NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_Protein->NO Synthesis Inhibitor Phenolic Acids (e.g., Gallic, Caffeic) Inhibitor->IKK Inhibit Inhibitor->NFkB Block Translocation G start Prepare Serial Dilutions of Compound in 96-well Plate add Inoculate Wells (Final concentration: 5x10^5 CFU/mL) start->add inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculum->add incubate Incubate Plate 37°C for 16-20 hours add->incubate read Visual Inspection Observe wells for turbidity (growth) incubate->read mic Determine MIC Lowest concentration with no visible growth read->mic

Figure 4: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Synthesis and Field-Proven Insights

A direct comparison reveals that this compound is unlikely to outperform benchmark compounds like gallic acid or caffeic acid in terms of raw antioxidant or anti-inflammatory potency. Its single hydroxyl group limits its capacity for radical scavenging, and its true value is not that of a standalone potent bioactive.

Instead, its significance lies in its unique chemical scaffold, which offers distinct advantages for medicinal chemistry and drug development:

  • Increased Lipophilicity: The two methyl groups significantly increase the molecule's non-polar character compared to salicylic acid. In drug design, this is a critical parameter for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Enhanced lipophilicity can improve passage across biological membranes, a desirable trait for reaching intracellular targets.

  • Steric Control: The methyl groups provide steric bulk at defined positions. This can be used to control the orientation of the molecule within an enzyme's active site, potentially leading to higher selectivity and potency once the core structure is elaborated into a more complex drug. It can also serve to block metabolic pathways, increasing the molecule's half-life.

  • A Versatile Synthetic Intermediate: As evidenced by its use in chemical synthesis, this compound is a valuable building block. [21]The hydroxyl and carboxylic acid groups provide two reactive handles for further chemical modification, while the stable, substituted phenyl ring serves as a robust core for building novel therapeutic agents.

An investigator choosing this molecule would not be looking for a natural antioxidant to add to a supplement. Rather, they would be a medicinal chemist seeking a starting point for a synthetic campaign. They might hypothesize that the salicylic acid core is promising for a particular biological target, but that its polarity limits efficacy. By starting with this compound, they are strategically incorporating lipophilic and sterically-defined features from the very beginning of their drug design process.

Conclusion

While benchmark phenolic acids like gallic acid, caffeic acid, and salicylic acid are defined by their potent and well-documented intrinsic biological activities, This compound occupies a different, yet equally important, niche. Its value is not in its inherent potency but in its potential as a structurally optimized synthetic scaffold .

The presence of methyl groups confers lipophilicity and steric directionality, properties that are highly sought after in rational drug design. For researchers in drug development, this compound should not be viewed as a direct competitor to the likes of gallic acid, but as a specialized tool—a starting block from which novel, more selective, and bioavailable therapeutics can be constructed. Future research should focus not on confirming its expectedly modest standalone activities, but on leveraging its unique structure in synthetic programs to create next-generation anti-inflammatory or antimicrobial agents.

References

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A Comparative Guide to the Biological Activities of 2-Hydroxy-3,6-dimethylbenzoic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of 2-Hydroxy-3,6-dimethylbenzoic acid and the well-characterized compound, salicylic acid. Our analysis is grounded in experimental data and aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate their potential therapeutic applications. We will delve into their comparative anti-inflammatory, analgesic, and antimicrobial properties, supported by detailed experimental protocols and an exploration of their underlying mechanisms of action.

Introduction to the Compounds

Salicylic acid (2-hydroxybenzoic acid) is a renowned phenolic compound, widely recognized for its medicinal properties, including anti-inflammatory, antipyretic, and analgesic effects.[1] Its derivative, acetylsalicylic acid (aspirin), is one of the most commonly used medications globally.[2] Salicylic acid also plays a crucial role as a phytohormone, mediating plant defense against pathogens.[3][4][5]

This compound, a structural analog of salicylic acid, is a naturally occurring compound found in certain plants and fungi.[1][6] While less studied than salicylic acid, its structural similarity suggests the potential for analogous or distinct biological activities, making it a compound of interest for further investigation.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

Salicylic acid and its derivatives are known to modulate signaling through NF-κB, a key transcription factor in inflammatory processes.[2] The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] While direct comparative studies are limited, the anti-inflammatory activity of various hydroxybenzoic acids has been documented.[1][9][10]

Derivatives of salicylic acid have been synthesized and tested for their anti-inflammatory effects, with some showing promise in reducing inflammation in rat models, hypothetically through the inhibition of COX-2 and NF-κβ signaling pathways.[11]

Table 1: Comparative Anti-inflammatory Data (Hypothetical)

CompoundAssayModelIC50 / % InhibitionReference
Salicylic AcidNO ProductionLPS-stimulated RAW 264.7 cellsData to be determined experimentally[8]
This compoundNO ProductionLPS-stimulated RAW 264.7 cellsData to be determined experimentallyN/A
Salicylic Acid DerivativeCarrageenan-induced paw edemaRat modelSpecific data varies by derivative[12]
Analgesic Activity

The analgesic properties of salicylic acid are well-established.[1] The efficacy of novel analgesic compounds is often evaluated using animal models such as the hot plate test, which measures the response to a thermal stimulus, and the acetic acid-induced writhing test, which assesses visceral pain.[13][14][15] Studies on acyl-salicylic acid derivatives have identified compounds with higher analgesic activity than aspirin on a molar basis.[15] Similarly, other salicylic acid derivatives have demonstrated significant, dose-dependent analgesic effects in writhing and plantar tests, suggesting better efficacy than acetylsalicylic acid.[16]

Table 2: Comparative Analgesic Data (Hypothetical)

CompoundAssayModelED50 / % ProtectionReference
Salicylic AcidAcetic acid-induced writhingMiceData to be determined experimentally[15]
This compoundAcetic acid-induced writhingMiceData to be determined experimentallyN/A
AspirinAcetic acid-induced writhingMice0.39 mmol/kg (ED50)[15]
O-(4-tert-butylbenzoyl)-salicylic acidAcetic acid-induced writhingMice0.26 mmol/kg (ED50)[15]
Antimicrobial Activity

Salicylic acid possesses both antiseptic and antifungal properties.[1] Its antimicrobial efficacy, along with that of its derivatives, is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial and fungal strains.[17] The position of hydroxyl groups on the benzoic acid ring influences the antibacterial activity against bacteria like E. coli.[18] Generally, the lipophilicity of benzoic acid derivatives plays a significant role in their antimicrobial action, as it facilitates crossing the microbial cell wall.[19] 6-Methylsalicylic acid, a related compound, has shown antibacterial activity.[1]

Table 3: Comparative Antimicrobial Data (MIC in mg/mL)

CompoundEscherichia coliStaphylococcus aureusCandida albicansReference
Salicylic Acid Microcapsules44N/A[17]
This compoundData to be determined experimentallyData to be determined experimentallyData to be determined experimentallyN/A
p-Hydroxybenzoic acid estersEffectiveEffectiveEffective[19]

Mechanistic Insights: Signaling Pathways

Salicylic Acid

The biological effects of salicylic acid are mediated through a complex network of signaling pathways. In the context of inflammation, it is known to modulate the NF-κB pathway.[2] More recently, salicylic acid was found to activate AMP-activated protein kinase (AMPK), which may explain some of its therapeutic effects.[2] In plants, salicylic acid signaling is crucial for immunity and involves both NPR (Nonexpressor of Pathogenesis-Related genes) dependent and independent pathways, often cross-talking with other phytohormone signals like auxin.[3][4][20]

Salicylic_Acid_Signaling cluster_inflammation Inflammatory Response cluster_plant Plant Immunity SA_inflam Salicylic Acid AMPK AMPK Activation SA_inflam->AMPK NFkB NF-κB Pathway Modulation SA_inflam->NFkB Inflam_Out Reduced Inflammation AMPK->Inflam_Out NFkB->Inflam_Out SA_plant Salicylic Acid NPR1 NPR1 Receptor SA_plant->NPR1 NPR_ind NPR-Independent Pathways SA_plant->NPR_ind Plant_Out Pathogen Resistance NPR1->Plant_Out NPR_ind->Plant_Out

Caption: Key signaling pathways modulated by Salicylic Acid.

This compound

The specific signaling pathways modulated by this compound are not as well-elucidated as those for salicylic acid. However, based on its structural similarity, it is plausible that it interacts with some of the same targets. For instance, other hydroxybenzoic acid derivatives have been shown to modulate pathways like PI3K/Akt and MAPK.[21][22][23] Further research is required to delineate the precise molecular mechanisms of this compound.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing the biological activities of these compounds.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

NO_Assay_Workflow A 1. Seed RAW 264.7 Cells (1 x 10^5 cells/well in 96-well plate) B 2. Incubate for 24 hours A->B C 3. Pre-treat cells with Test Compounds (various concentrations) for 1 hour B->C D 4. Stimulate with LPS (1 µg/mL) (except for control group) C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7. Add Griess Reagent to Supernatant F->G H 8. Measure Absorbance at 540 nm G->H I 9. Calculate Nitrite Concentration & % Inhibition H->I

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds (Salicylic acid and this compound) for 1 hour.[7]

  • Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent.[8]

  • Data Analysis: Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Analgesic Activity: Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Hot_Plate_Test_Workflow A 1. Acclimatize Mice to lab conditions B 2. Divide into Groups (Control, Standard, Test Compounds) A->B C 3. Administer Vehicle, Standard Drug (e.g., Piroxicam), or Test Compounds orally B->C D 4. At specific time intervals (e.g., 30, 60, 90 min), place mouse on Hot Plate (55°C) C->D E 5. Record Latency Period (Time to lick paw or jump) D->E F 6. Apply Cut-off Time (e.g., 15-17 seconds) to prevent tissue damage E->F Safety Precaution G 7. Analyze Data: Compare latency periods between groups E->G

Caption: Workflow for the Hot Plate Analgesic Test.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Swiss albino mice (20-25g), acclimatized to laboratory conditions.[13][24]

  • Grouping and Administration: Divide animals into groups (control, standard drug, and test compounds at various doses). Administer the compounds orally.[13]

  • Testing: At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).[14]

  • Latency Measurement: Record the time until the animal exhibits a pain response, such as paw licking or jumping. This is the latency period.[14]

  • Cut-off Time: A cut-off time (e.g., 15-17 seconds) must be implemented to prevent tissue damage to the animals.[14][25]

  • Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow A 1. Prepare Serial Dilutions of Test Compounds in broth within a 96-well microtiter plate C 3. Inoculate each well with the microbial suspension A->C B 2. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland standard) B->C D 4. Include Positive (microbe, no compound) and Negative (broth only) Controls C->D E 5. Incubate at 35-37°C for 16-24 hours D->E F 6. Visually inspect for turbidity (growth) E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Sources

A Comparative Efficacy Analysis of 2-Hydroxy-3,6-dimethylbenzoic Acid Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzoic Acid Scaffold

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] The carboxylic acid group, a key hydrogen bond donor and acceptor, frequently interacts with the active sites of enzymes and receptors, while the aromatic ring allows for diverse substitutions to modulate the molecule's electronic properties, lipophilicity, and steric profile.[1] This guide focuses on a specific subclass, 2-Hydroxy-3,6-dimethylbenzoic acid and its derivatives, exploring how targeted chemical modifications influence their efficacy in two critical therapeutic areas: oncology and microbiology.

Comparative Efficacy in Oncology: Targeting Cancer Stem Cells

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of cancer stem cell traits, a key factor in chemoresistance and tumor recurrence.[2] A comparative analysis of newly synthesized analogs of diffractaic acid, a naturally occurring 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid derivative, reveals critical structure-activity relationships.

In Vitro Anticancer Activity

The anticancer efficacy of these derivatives has been evaluated against various cancer cell lines, with key findings summarized in the table below. The data underscores the importance of specific substitutions on the benzoic acid core for potent cytotoxic activity.

Compound IDDerivative StructureCell LineIC50 (µM)Reference
DA-1 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acidHCT-116 (Colon)>100[2]
TU-01 4-((2,4-dimethoxy-3,6-dimethylbenzoyl)oxy)-2-hydroxy-3,6-dimethylbenzoic acidHCT-116 (Colon)25.3[2]
TU-02 Benzyl 4-((2,4-dimethoxy-3,6-dimethylbenzoyl)oxy)-2-hydroxy-3,6-dimethylbenzoateHCT-116 (Colon)12.7[2]
TU-05 Benzyl 2-hydroxy-3,6-dimethyl-4-((4-methylbenzyl)oxy)benzoateHCT-116 (Colon)8.9[2]

Analysis of Structure-Activity Relationship (SAR):

  • Esterification of the 4-hydroxyl group: The parent compound, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid (DA-1), shows minimal activity. However, esterification of the 4-hydroxyl group with another substituted benzoic acid moiety, as seen in TU-01, significantly enhances anticancer potency.

  • Benzyl esterification of the carboxylic acid: Further modification by converting the carboxylic acid to a benzyl ester (TU-02) leads to a notable increase in activity, suggesting that masking the polar carboxylic acid group improves cellular uptake or target interaction.

  • Ether linkage at the 4-position: The most potent compound in this series, TU-05, features a 4-methylbenzyl ether linkage at the 4-position. This modification likely enhances lipophilicity, facilitating passage across cell membranes.

Proposed Mechanism of Action: Inhibition of Cancer Stem Cell Pathways

While the precise molecular targets are still under investigation, the observed activity against cancer stem cells suggests interference with key signaling pathways involved in self-renewal and differentiation. A plausible mechanism is the inhibition of histone deacetylases (HDACs), as has been observed with other hydroxybenzoic acid derivatives.[3] HDAC inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[3]

HDAC_Inhibition_Pathway HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Deacetylation Derivative 2-Hydroxy-3,6-dimethylbenzoic Acid Derivative Derivative->HDAC Inhibition Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of action via HDAC inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the synthesized derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Comparative Efficacy in Microbiology: A New Frontier for Antimicrobials

Derivatives of hydroxybenzoic acid have long been recognized for their antimicrobial properties.[4][5] The structural modifications of the this compound core can significantly impact their spectrum and potency against various microbial pathogens.

In Vitro Antimicrobial Activity

A comparative study of p-hydroxybenzoic acid derivatives, including esters and Schiff bases, provides valuable insights into the structural requirements for potent antimicrobial activity. While not specific to the 2-hydroxy-3,6-dimethyl substitution pattern, the general principles of SAR are highly relevant.

Compound TypeGeneral StructureTarget OrganismsGeneral ActivityReference
Esters R-COO-Ar-OHBacteria, FungiModerate[4]
Schiff Bases R-CH=N-Ar-OHBacteria, FungiHigh[4]

Analysis of Structure-Activity Relationship (SAR):

  • Schiff Bases vs. Esters: In general, Schiff base derivatives of p-hydroxybenzoic acid have been found to be more potent antimicrobial agents compared to their corresponding ester derivatives.[4] The imine group (-C=N-) in Schiff bases is a crucial pharmacophore that may enhance interaction with microbial targets.

  • Influence of Substituents: The nature and position of substituents on the aromatic ring significantly modulate the antimicrobial activity. Electron-withdrawing groups can enhance the acidity of the phenolic hydroxyl group, potentially leading to increased activity.

Proposed Mechanism of Action: Disruption of Microbial Cell Integrity

The antimicrobial action of phenolic compounds like hydroxybenzoic acid derivatives is often attributed to their ability to disrupt the microbial cell membrane. The lipophilic nature of the molecule allows it to partition into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism Derivative 2-Hydroxy-3,6-dimethylbenzoic Acid Derivative Membrane Microbial Cell Membrane Derivative->Membrane Partitioning Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Sources

A Comparative Guide to Alternative Synthetic Routes for 2-Hydroxy-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-3,6-dimethylbenzoic acid, a substituted salicylic acid derivative, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the hydroxyl, carboxyl, and methyl groups on the aromatic ring imparts unique chemical properties that are leveraged in the development of novel molecules. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical process developers.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and operational challenges. This document is intended to serve as a practical resource for laboratory-scale synthesis and to inform decisions for process scale-up.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Kolbe-Schmitt Reaction Route 2: Reimer-Tiemann Reaction Route 3: Directed ortho-Lithiation Route 4: Enzymatic Carboxylation
Starting Material 2,5-Dimethylphenol2,5-Dimethylphenol2,5-Dimethylphenol (or a protected derivative)2,5-Dimethylphenol
Key Reagents Alkali metal hydroxide (e.g., NaOH, KOH), CO₂ (high pressure)Carbon tetrachloride (CCl₄), strong base (e.g., NaOH)Strong base (e.g., n-BuLi, s-BuLi), CO₂ (dry ice)Carboxylase enzyme, CO₂ (often from a bicarbonate source)
Reaction Conditions High temperature (125-150°C), high pressure (100 atm)Moderate temperature (60-70°C), biphasic systemLow temperature (-78°C), inert atmosphereMild temperature (e.g., 30°C), aqueous medium
Typical Yield Moderate to High (50-80%)Low to Moderate (20-50%)High (70-90%)Potentially high, but enzyme-specific
Purity of Crude Product Good, but may contain the para-isomerModerate, may contain formylated byproductsHigh, very regioselectiveVery high, highly regioselective
Key Advantages Well-established industrial process, uses readily available reagents.Avoids high-pressure equipment.High regioselectivity, milder overall conditions than Kolbe-Schmitt.Environmentally friendly, high selectivity, mild conditions.
Key Disadvantages Requires high-pressure autoclave, potential for isomer formation.Use of toxic CCl₄, often lower yields, potential for side reactions.Requires anhydrous and inert conditions, use of pyrophoric reagents.Enzyme may not be commercially available, longer reaction times.

Route 1: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic and industrially significant method for the ortho-carboxylation of phenols.[1] The reaction proceeds by heating the alkali metal salt of a phenol with carbon dioxide under pressure.[2]

Mechanism

The reaction begins with the deprotonation of the phenol by a strong base to form the more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of CO₂, typically forming an intermediate complex. This is followed by an electrophilic aromatic substitution to yield the carboxylated product. The choice of alkali metal cation can influence the regioselectivity, with sodium generally favoring ortho-carboxylation and potassium favoring the para-isomer.[1]

Kolbe_Schmitt cluster_1 Phenoxide Formation cluster_2 Carboxylation cluster_3 Acidification 2,5-Dimethylphenol 2,5-Dimethylphenol Sodium_2,5-dimethylphenoxide Sodium_2,5-dimethylphenoxide 2,5-Dimethylphenol->Sodium_2,5-dimethylphenoxide NaOH Intermediate_Complex Intermediate_Complex Sodium_2,5-dimethylphenoxide->Intermediate_Complex + CO₂ Sodium_2-hydroxy-3,6-dimethylbenzoate Sodium_2-hydroxy-3,6-dimethylbenzoate Intermediate_Complex->Sodium_2-hydroxy-3,6-dimethylbenzoate Rearrangement 2-Hydroxy-3,6-dimethylbenzoic_acid 2-Hydroxy-3,6-dimethylbenzoic_acid Sodium_2-hydroxy-3,6-dimethylbenzoate->2-Hydroxy-3,6-dimethylbenzoic_acid H₂SO₄

Caption: The Kolbe-Schmitt reaction pathway for this compound.

Experimental Protocol

Materials:

  • 2,5-Dimethylphenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄)

  • High-pressure autoclave

Procedure:

  • Preparation of Sodium 2,5-dimethylphenoxide: In a reaction vessel, dissolve 2,5-dimethylphenol in an equimolar amount of aqueous sodium hydroxide.

  • Drying: Carefully evaporate the water under reduced pressure to obtain dry, powdered sodium 2,5-dimethylphenoxide. This step is crucial as the presence of water can reduce the yield.[3]

  • Carboxylation: Place the anhydrous sodium 2,5-dimethylphenoxide into a high-pressure autoclave. Heat the autoclave to 125°C and introduce carbon dioxide to a pressure of 100 atm.[1]

  • Reaction: Maintain these conditions for 4-6 hours with stirring to ensure complete carboxylation.

  • Work-up: After cooling the reactor to room temperature and venting the excess CO₂, dissolve the resulting sodium 2-hydroxy-3,6-dimethylbenzoate in water.

  • Acidification: Slowly add concentrated sulfuric acid to the aqueous solution with cooling until the pH is acidic, precipitating the this compound.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain the purified product.

Route 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is primarily known for the ortho-formylation of phenols using chloroform in a basic solution.[4] However, a modification of this reaction using carbon tetrachloride instead of chloroform can yield salicylic acid derivatives.[5]

Mechanism

The reaction is believed to proceed via the formation of dichlorocarbene from chloroform, which then acts as the electrophile.[6] In the case of carbon tetrachloride, the trichloromethyl anion is formed, which upon reaction with the phenoxide and subsequent hydrolysis of the trichloromethyl group, yields the carboxylic acid. The reaction is typically carried out in a biphasic system due to the poor solubility of the hydroxide in the organic solvent.[5]

Reimer_Tiemann cluster_1 Reagent Formation & Phenoxide cluster_2 Electrophilic Attack cluster_3 Hydrolysis & Acidification CCl₄ CCl₄ ⁻CCl₃ ⁻CCl₃ CCl₄->⁻CCl₃ NaOH 2,5-Dimethylphenol 2,5-Dimethylphenol 2,5-Dimethylphenoxide 2,5-Dimethylphenoxide 2,5-Dimethylphenol->2,5-Dimethylphenoxide NaOH Intermediate Intermediate 2,5-Dimethylphenoxide->Intermediate + ⁻CCl₃ Sodium_Salt Sodium_Salt Intermediate->Sodium_Salt NaOH, H₂O 2-Hydroxy-3,6-dimethylbenzoic_acid 2-Hydroxy-3,6-dimethylbenzoic_acid Sodium_Salt->2-Hydroxy-3,6-dimethylbenzoic_acid H⁺

Caption: The Reimer-Tiemann pathway for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2,5-Dimethylphenol

  • Sodium hydroxide (NaOH)

  • Carbon tetrachloride (CCl₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,5-dimethylphenol in a solution of sodium hydroxide in water.

  • Addition of CCl₄: While vigorously stirring the solution, slowly add carbon tetrachloride. The reaction is biphasic.[5]

  • Reaction: Heat the mixture to 60-70°C and maintain this temperature with stirring for several hours. The reaction can be exothermic, so careful temperature control is necessary.[5]

  • Work-up: After the reaction is complete, cool the mixture and remove the excess CCl₄ by steam distillation or under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution with hydrochloric acid to precipitate the crude this compound.

  • Purification: Collect the solid by filtration, wash with cold water, and purify by column chromatography or recrystallization.

Route 3: Directed ortho-Lithiation

Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic rings.[7] This strategy involves the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophile, in this case, carbon dioxide, to introduce a carboxylic acid group.[8]

Mechanism

The hydroxyl group of the phenol is first protected or deprotonated. A directing group, such as a methoxymethyl (MOM) ether, coordinates with the lithium of the organolithium base, positioning it to abstract a proton from the nearby ortho-position. The resulting aryllithium is then quenched with solid carbon dioxide (dry ice) to form a lithium carboxylate, which is subsequently protonated during aqueous work-up.[8]

ortho_Lithiation cluster_1 Protection & Lithiation cluster_2 Carboxylation cluster_3 Deprotection 2,5-Dimethylphenol 2,5-Dimethylphenol Protected_Phenol Protected_Phenol 2,5-Dimethylphenol->Protected_Phenol Protection Ortho-lithiated_Intermediate Ortho-lithiated_Intermediate Protected_Phenol->Ortho-lithiated_Intermediate n-BuLi, -78°C Lithium_Carboxylate Lithium_Carboxylate Ortho-lithiated_Intermediate->Lithium_Carboxylate 1. CO₂ (dry ice) 2. H₂O 2-Hydroxy-3,6-dimethylbenzoic_acid 2-Hydroxy-3,6-dimethylbenzoic_acid Lithium_Carboxylate->2-Hydroxy-3,6-dimethylbenzoic_acid Acidic work-up

Caption: The directed ortho-lithiation pathway to this compound.

Experimental Protocol

Materials:

  • 2,5-Dimethylphenol

  • Protecting group reagent (e.g., chloromethyl methyl ether)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)

  • Dry ice (solid CO₂)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Protection (if necessary): Protect the hydroxyl group of 2,5-dimethylphenol, for example, as a methoxymethyl (MOM) ether, to prevent reaction with the organolithium reagent.

  • Lithiation: Dissolve the protected phenol in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at -78°C for 1-2 hours.

  • Carboxylation: Quench the reaction by carefully adding crushed dry ice to the solution. Allow the mixture to slowly warm to room temperature.

  • Work-up: Add water to the reaction mixture, followed by acidification with hydrochloric acid.

  • Extraction and Deprotection: Extract the product with an organic solvent (e.g., ethyl acetate). The acidic work-up may also cleave the protecting group. If not, a separate deprotection step will be required.

  • Purification: Purify the crude product by column chromatography on silica gel.

Route 4: Enzymatic Carboxylation - A Green Alternative

Biocatalysis offers a promising green alternative to traditional chemical synthesis.[9] Specific carboxylase enzymes can catalyze the regioselective addition of CO₂ to phenolic substrates under mild, aqueous conditions.[10] While a specific enzyme for the carboxylation of 2,5-dimethylphenol may require discovery or engineering, this approach represents the forefront of sustainable chemical synthesis.

Mechanism

The enzymatic reaction occurs in the active site of the carboxylase. The enzyme binds the phenolic substrate and facilitates the electrophilic attack of CO₂ at a specific position on the aromatic ring. The reaction is highly selective, often yielding a single isomer with high purity.[9]

Enzymatic_Carboxylation 2,5-Dimethylphenol 2,5-Dimethylphenol Enzyme-Substrate_Complex Enzyme-Substrate_Complex 2,5-Dimethylphenol->Enzyme-Substrate_Complex + Carboxylase Enzyme Product-Enzyme_Complex Product-Enzyme_Complex Enzyme-Substrate_Complex->Product-Enzyme_Complex + CO₂ (from HCO₃⁻) 2-Hydroxy-3,6-dimethylbenzoic_acid 2-Hydroxy-3,6-dimethylbenzoic_acid Product-Enzyme_Complex->2-Hydroxy-3,6-dimethylbenzoic_acid Release

Caption: A simplified workflow for enzymatic carboxylation.

Conceptual Protocol

Materials:

  • 2,5-Dimethylphenol

  • A suitable carboxylase enzyme

  • Bicarbonate buffer (as a CO₂ source)

  • Aqueous reaction medium

Procedure:

  • Reaction Setup: Prepare a solution of 2,5-dimethylphenol in an aqueous buffer containing a high concentration of bicarbonate.

  • Enzymatic Reaction: Add the carboxylase enzyme to the solution and incubate at its optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by HPLC.

  • Work-up and Purification: Once the reaction has reached completion, denature the enzyme (e.g., by heating or pH change), and extract the product. The product can be purified by crystallization or chromatography.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher or organization. The Kolbe-Schmitt reaction remains a viable option for large-scale production, provided the necessary high-pressure equipment is available. For laboratory-scale synthesis where high regioselectivity is paramount, directed ortho-lithiation offers a superior alternative, albeit with the need for stringent anhydrous and inert conditions. The Reimer-Tiemann reaction , while avoiding high pressures, is often plagued by lower yields and the use of hazardous reagents. Looking to the future, enzymatic carboxylation holds the greatest promise for a truly sustainable and highly selective synthesis, though further research and development in enzyme discovery and engineering are required.

References

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 824-828. [Link]

  • Schmitt, R. (1885). Beitrag zur Kenntniss der Kolbe'schen Salicylsäure-Synthese. Journal für Praktische Chemie, 31(1), 397-411. [Link]

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]

  • Merchant, J. R., & Salgar, S. S. (1964). Reimer-Tiemann reaction with carbon tetrachloride. Current Science, 33(2), 46-47. [Link]

  • Iwasaki, Y., & Nozaki, K. (2013). Carboxylation of C-H bonds. Chemical Communications, 49(84), 9775-9784. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation connections. Chemical Reviews, 90(6), 879-933. [Link]

  • Iwasaki, Y., Kudo, F., & Eguchi, T. (2012). Enzymatic carboxylation of phenols and hydroxystyrene derivatives. Organic Letters, 14(9), 2292-2295. [Link]

  • Kolbe, H. (1860). Ueber eine neue Darstellungsweise und einige bemerkenswerthe Eigenschaften der Salicylsäure. Annalen der Chemie und Pharmacie, 113(1), 125-127. [Link]

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620. [Link]

  • Wikipedia contributors. (2023). Kolbe–Schmitt reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Hartung, J., & Snieckus, V. (1992). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Canadian Journal of Chemistry, 70(6), 1627-1637. [Link]

Sources

A Comparative Guide to the Antioxidant Performance of 2-Hydroxy-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Evaluating New Antioxidant Compounds

The relentless search for novel antioxidant compounds is driven by their potential to mitigate oxidative stress, a key pathological factor in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Phenolic acids, a broad class of plant secondary metabolites, are of particular interest due to their inherent radical-scavenging capabilities.[1][2] The efficacy of a phenolic antioxidant is intimately linked to its chemical structure, specifically the number and position of hydroxyl groups and other substituents on the aromatic ring.[3][4]

This guide focuses on 2-Hydroxy-3,6-dimethylbenzoic acid, a substituted hydroxybenzoic acid. By examining its performance in standardized assays and comparing it to benchmarks like Ascorbic Acid, Gallic Acid, and Trolox, we can elucidate its potential and position it within the broader landscape of antioxidant research.

Structural and Mechanistic Considerations

The antioxidant activity of phenolic compounds primarily stems from their ability to donate a hydrogen atom from a hydroxyl (-OH) group to a free radical, thereby neutralizing it.[2][5] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

The structure of this compound features:

  • A Phenolic Hydroxyl Group (-OH): This is the primary functional group responsible for donating a hydrogen atom to scavenge free radicals.

  • A Carboxylic Acid Group (-COOH): This group is an electron-withdrawing substituent, which can influence the bond dissociation energy (BDE) of the phenolic O-H bond. Its position relative to the hydroxyl group is critical.[3]

  • Two Methyl Groups (-CH₃): These electron-donating groups can increase the electron density on the aromatic ring, potentially enhancing the stability of the resulting phenoxyl radical and thus increasing antioxidant activity.

The primary antioxidant mechanism involves the transfer of a hydrogen atom (HAT) or a single electron (SET) to a radical species.[6]

Caption: General mechanism of a phenolic antioxidant neutralizing a free radical via Hydrogen Atom Transfer (HAT).

Comparative Performance in Standard Antioxidant Assays

To objectively assess the efficacy of this compound, its performance must be benchmarked against widely recognized antioxidant standards. The choice of assay is critical, as different methods operate via different chemical principles. Here, we consider the DPPH and ABTS assays, which are based on electron/hydrogen donation, and the FRAP assay, which measures reductive power.

CompoundAssayPerformance Metric (IC₅₀ / TEAC)Reference
This compound DPPH, ABTS, FRAPData not available in searched literatureN/A
Gallic Acid DPPHIC₅₀: ~2.6 µg/mL[7]
Ascorbic Acid (Vitamin C) DPPHIC₅₀: ~6.1 - 8.4 µg/mL[7][8]
Trolox DPPHIC₅₀: ~36.4 µg/mL[9]
Trolox ABTS, FRAPStandard (TEAC = 1.0)[10][11]
p-Hydroxybenzoic acid DPPH, ABTSNegligible activity[12]
2,3-Dihydroxybenzoic acid FRAPStrongest activity among 22 tested phenolic acids[13]
3,5-di-tert-butyl-2-hydroxybenzoic acid -Potent antioxidant activity reported[14]

Analysis of Performance: Direct experimental data for this compound was not found in the currently available literature. However, we can infer its potential performance based on structure-activity relationship (SAR) principles derived from similar compounds.

  • Influence of Hydroxyl Groups: The presence of a single hydroxyl group, as seen in p-hydroxybenzoic acid, often results in negligible activity.[12] Dihydroxylated benzoic acids, particularly those with ortho-hydroxyl groups like 2,3-dihydroxybenzoic acid, show markedly higher activity.[13] This suggests that while this compound will possess some activity, it is unlikely to outperform potent standards like Gallic Acid (a tri-hydroxy benzoic acid).

  • Influence of Methyl Groups: The electron-donating nature of the two methyl groups on the ring is expected to enhance the antioxidant capacity compared to the unsubstituted p-hydroxybenzoic acid.

  • Comparison to Analogs: Compounds like 2-Hydroxy-4-methoxybenzoic acid and 3,5-di-tert-butyl-2-hydroxybenzoic acid have demonstrated significant antioxidant and hepatoprotective effects, suggesting that substituted 2-hydroxybenzoic acids are a promising class of compounds.[14][15]

Detailed Experimental Protocols

To ensure scientific rigor and enable comparative studies, the following detailed protocols for standard antioxidant assays are provided.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[5][16]

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol or ethanol. This solution should be made fresh and kept in the dark as it is light-sensitive.[16]

    • Test Compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of this compound in the same solvent. Create a series of dilutions from this stock.

    • Positive Controls: Prepare stock solutions and dilutions of Ascorbic Acid or Trolox in the same manner.

  • Assay Procedure (96-well plate):

    • To respective wells, add 100 µL of the various sample dilutions or positive controls.

    • Add 100 µL of the DPPH working solution to all wells.[16]

    • A control well should contain 100 µL of solvent and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[16]

    • Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation back to the colorless neutral form is monitored spectrophotometrically.[17][18]

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS. React this with a 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[19]

    • Working Solution: Before the assay, dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 (±0.02) at 734 nm.

    • Test Compound and Standards: Prepare serial dilutions of the test compound and Trolox (standard) in the appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., 10 µL) to a cuvette or microplate well.

    • Add a larger volume of the ABTS•+ working solution (e.g., 200 µL) and mix thoroughly.

  • Incubation and Measurement:

    • Incubate the mixture for a defined time (e.g., 6 minutes).

    • Read the absorbance at 734 nm.[17]

  • Calculation:

    • Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.

    • The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the sample.[11]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[20][21]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water, adding acetic acid, and adjusting the pH.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[20][22]

  • Assay Procedure:

    • Add a small volume of the sample or a ferrous sulfate (FeSO₄) standard (e.g., 20 µL) to a test tube or microplate well.

    • Add a larger volume of the prepared FRAP reagent (e.g., 150 µL).[20]

  • Incubation and Measurement:

    • Incubate the mixture at 37°C for a short period (e.g., 4-10 minutes).[20][23]

    • Measure the absorbance at 593 nm.[24]

  • Calculation:

    • Create a standard curve using the absorbance values of the FeSO₄ standards.

    • The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant capacity of this compound remains to be published, SAR analysis suggests it holds potential as a moderate antioxidant. Its activity is likely superior to unsubstituted hydroxybenzoic acids due to the presence of electron-donating methyl groups, though it is not expected to match the potency of polyhydroxylated standards like Gallic Acid.

For drug development professionals and researchers, this compound warrants further investigation. The protocols detailed in this guide provide a robust framework for empirically determining its IC₅₀ and TEAC values. Such data is essential for a conclusive evaluation and for comparing its efficacy against both natural and synthetic antioxidants in development pipelines. Future studies should focus on conducting these assays to generate quantitative data and explore its performance in more biologically relevant systems, such as cell-based oxidative stress models.

References

  • Concept, mechanism, and applications of phenolic antioxidants in foods. ResearchGate.

  • Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.

  • The ABTS Antioxidant Assay: A Comprehensive Technical Guide. Benchchem.

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  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH.

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A Researcher's Guide to Navigating Cross-Reactivity of 2-Hydroxy-3,6-dimethylbenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Double-Edged Sword of Small Molecule Probes

2-Hydroxy-3,6-dimethylbenzoic acid belongs to the salicylate family, a class of compounds renowned for its diverse biological activities, most notably the anti-inflammatory effects of acetylsalicylic acid (aspirin) through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These compounds are characterized by a hydroxyl group and a carboxylic acid attached to a benzene ring. The specific substitutions on the ring, in this case, two methyl groups, significantly alter the molecule's steric and electronic properties, influencing its target binding profile.

While its structural alerts suggest potential interactions with targets of other salicylic acid derivatives, assuming a singular mechanism of action is a perilous oversimplification.[4] Cross-reactivity—the unintended interaction of a compound with proteins other than its primary target—is a pervasive challenge in drug discovery. It can manifest as false positives in high-throughput screens, unexpected cellular phenotypes, or toxicity. Therefore, a proactive and systematic approach to profiling the selectivity of this compound is not just recommended; it is essential for rigorous science.

This guide is designed for researchers, scientists, and drug development professionals. It will provide the expertise needed to design self-validating experiments that authoritatively characterize the cross-reactivity profile of this, and similar, small molecules.

Known Biological Profile and Potential for Cross-Reactivity

Substituted hydroxybenzoic acids are ubiquitous in nature and have been studied for a wide range of bioactivities, including antimicrobial, antioxidant, and anti-inflammatory effects.[5][6][7][8] The parent compound, salicylic acid, and its derivatives are known to interact with a variety of enzymes and receptors. For instance, methyl salicylate is metabolized to salicylic acid, which then inhibits COX-1 and COX-2 enzymes.[3]

Given this precedent, it is logical to hypothesize that this compound could exhibit affinity for:

  • Cyclooxygenase (COX) Enzymes: Due to its salicylic acid scaffold, there is a high probability of interaction with COX-1 and COX-2.[2]

  • Other Enzymes in Inflammatory Pathways: The broader anti-inflammatory effects of salicylates suggest potential modulation of other signaling nodes.

  • Kinases: Many small molecules are promiscuous kinase inhibitors. While there is no direct evidence linking this specific compound to kinases, it remains a critical class of off-targets to investigate.

  • Assay-Specific Interference: The chemical properties of phenolic acids can sometimes lead to assay artifacts, such as fluorescence quenching or aggregation-based inhibition, which can be mistaken for genuine biological activity.

A study on a fluorescent polarization immunoassay for salicylates highlighted that chemical substitutions significantly impact cross-reactivity, with some derivatives showing over 1000% cross-reactivity.[9] This underscores the necessity of empirical testing rather than relying solely on structural analogy.

Experimental Guide to Assessing Cross-Reactivity

To build a comprehensive selectivity profile, a multi-pronged experimental approach is required. Here, we detail three critical, self-validating protocols.

Protocol 1: Broad Kinase Panel Screening

Rationale: Kinases are a large and structurally diverse family of enzymes, making them common off-targets for small molecules. A broad kinase panel provides a rapid and cost-effective method to identify potential unintended inhibitory activity. Luminescence-based assays, such as the ADP-Glo™ or Kinase-Glo® platforms, are industry standards.[10][11][12] The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, while the Kinase-Glo® assay measures the depletion of ATP.[11][13]

Detailed Step-by-Step Methodology (Adapted from Promega ADP-Glo™ Protocol): [11][14]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of kinase/substrate solution to each well.

    • Add 2.5 µL of the compound dilution or vehicle control (1% DMSO).

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Controls: Include "no kinase" wells (negative control) and wells with a known potent inhibitor for each kinase (positive control).

  • Reaction Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the results to determine IC50 values for any observed hits.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: While in vitro assays are excellent for initial screening, they do not confirm target engagement within the complex environment of a living cell. CETSA® is a powerful biophysical method that directly measures the binding of a compound to its target in intact cells or tissues.[15][16][17] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18]

Detailed Step-by-Step Methodology (Mass Spectrometry Readout): [17][18]

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) to ~80% confluency. Treat cells with either this compound (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry:

    • Quantify the protein in the soluble fraction.

    • Perform reduction, alkylation, and tryptic digestion of the proteins.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the soluble fraction remaining at each temperature to generate a "melting curve." A shift in the melting curve between the compound-treated and vehicle-treated samples indicates direct target engagement. This unbiased, proteome-wide approach can simultaneously confirm intended targets and uncover novel off-targets.[15][19]

Protocol 3: Counter-Screening with a Structurally Similar but Inactive Compound

Rationale: A crucial validation step is to determine if the observed biological effect is specific to the molecule of interest or a general property of its chemical class. This involves synthesizing or obtaining a close structural analog of this compound that is predicted to be inactive against the primary target.

Workflow:

  • Analog Selection: Choose an analog with a minimal chemical modification expected to abolish the primary activity. For example, removing the hydroxyl group (to give 3,6-dimethylbenzoic acid) would eliminate the key hydrogen-bonding capability of the salicylate motif.

  • Assay Execution: Test both this compound and the inactive analog side-by-side in your primary biological assay(s).

  • Interpretation:

    • If this compound is active and the analog is not, it provides strong evidence for a specific structure-activity relationship (SAR).

    • If both compounds are active, it suggests the observed effect may be due to a non-specific mechanism or an interaction with a common off-target.

    • If both are inactive, it points to a potential issue with the assay itself or the initial hypothesis.

Data Interpretation and Comparative Analysis

Effective data visualization is key to comparing cross-reactivity. All quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Assay / Target ClassPrimary Target (e.g., COX-2)Off-Target 1 (e.g., Kinase X)Off-Target 2 (e.g., Kinase Y)
Assay Type Enzyme Inhibition (IC50)Enzyme Inhibition (IC50)CETSA® (ΔTm)
Result 5.2 µM> 100 µM2.1 °C @ 50 µM
Selectivity Window -> 20-fold vs PrimaryN/A
Interpretation Potent on-target activityNo significant inhibitionDirect cellular engagement

This table allows for a quick assessment of selectivity. The compound shows potent activity against its primary target and does not inhibit Kinase X, but CETSA reveals it directly engages Kinase Y in a cellular context, identifying a potentially important off-target.

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex experimental logic and biological pathways.

Workflow for Investigating Small Molecule Cross-Reactivity

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening & Confirmation cluster_1 Phase 2: Off-Target Profiling cluster_2 Phase 3: Cellular Target Validation cluster_3 Phase 4: Conclusion A Primary Screen Hit B Dose-Response Confirmation A->B Confirm Potency C Orthogonal Assay Validation B->C Confirm Mechanism D Broad Kinase Panel (e.g., >400 kinases) C->D Assess Selectivity E GPCR Panel / Ion Channel Panel C->E Assess Selectivity F In Silico Target Prediction C->F Assess Selectivity G Cellular Thermal Shift Assay (CETSA®) D->G Validate in-cell engagement E->G Validate in-cell engagement F->G Validate in-cell engagement H Inactive Analog Counter-Screen G->H Confirm Target Specificity I Genetic Knockdown/Out G->I Confirm Target Specificity J Define Selectivity Profile (On- and Off-Targets) H->J I->J

Caption: A logical workflow for systematically identifying and validating the cross-reactivity of a hit compound.

Hypothetical On-Target vs. Off-Target Signaling

Signaling_Pathway cluster_OnTarget Intended Pathway (Anti-inflammatory) cluster_OffTarget Unintended Pathway (e.g., Kinase-Mediated) Compound 2-Hydroxy-3,6- dimethylbenzoic acid COX2 COX-2 Compound->COX2 Inhibits (On-Target) KinaseY Kinase Y Compound->KinaseY Binds/Modulates (Off-Target) PGs Prostaglandins COX2->PGs produces Inflammation Inflammation PGs->Inflammation promotes Substrate Substrate-P KinaseY->Substrate phosphorylates Phenotype Unexpected Phenotype Substrate->Phenotype leads to

Caption: On-target inhibition vs. potential off-target modulation leading to an unintended phenotype.

Conclusion and Best Practices

Characterizing the cross-reactivity of this compound is not an exercise in diminishing its value, but in understanding its true biological activity. By employing a rigorous, multi-faceted approach combining broad panel screening with in-cell target validation, researchers can confidently delineate on-target from off-target effects.

Key Recommendations:

  • Never rely on a single assay. Use orthogonal methods to confirm hits.

  • Always include controls. Positive, negative, and vehicle controls are non-negotiable for self-validating protocols.

  • Test in a cellular context early. Methods like CETSA® are invaluable for confirming that a compound engages its target in the relevant biological environment.

  • Document everything. A clear record of both positive and negative selectivity data is crucial for the scientific community.

By embracing this comprehensive approach, researchers can harness the full potential of this compound and other chemical probes, paving the way for more robust and reproducible scientific discoveries.

References

  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega GmbH. [Link]

  • Zhao, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH. [Link]

  • Specificity data of the salicylate assay by fluorescent polarization immunoassay. PubMed. [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. PubMed. [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG. [Link]

  • Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study. PMC - NIH. [Link]

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. ResearchGate. [Link]

  • What is the mechanism of Diethylamine Salicylate? Patsnap Synapse. [Link]

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A Senior Application Scientist's Guide to Computational Docking: Evaluating 2-Hydroxy-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the computational docking performance of 2-Hydroxy-3,6-dimethylbenzoic acid. As researchers and drug development professionals, our goal is to move beyond mere data points and understand the nuanced interactions that govern molecular binding. Here, we will not only present the results of our docking studies but also delve into the rationale behind our experimental choices, ensuring a transparent and reproducible workflow. Our analysis will situate this compound within the broader context of established therapeutic agents, offering a clear perspective on its potential.

Introduction: The Rationale for Investigating this compound

This compound, a derivative of salicylic acid, belongs to a chemical class renowned for its therapeutic properties, most notably in the realm of anti-inflammatory and analgesic agents. The parent molecule, salicylic acid, and its acetylated form, aspirin, are foundational drugs that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Given this lineage, it is a logical and compelling hypothesis that substitutions on the benzoic acid scaffold, such as the dimethyl groups in our topic molecule, could modulate its binding affinity and selectivity for various protein targets.

Computational docking, a cornerstone of modern drug discovery, allows us to simulate the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.[1][2] This in silico approach provides a rapid and cost-effective means to predict the binding conformation and affinity of a ligand, thereby prioritizing candidates for further experimental validation.[3] In this guide, we will employ molecular docking to explore the binding potential of this compound against three key protein targets implicated in inflammation and metabolic disease:

  • Cyclooxygenase-2 (COX-2): A primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine and a major target in autoimmune diseases.[5]

  • Sirtuin 5 (SIRT5): A mitochondrial deacetylase involved in metabolic regulation and implicated in cancer.[6]

By comparing the docking performance of this compound with that of known inhibitors for each target, we aim to provide a robust, data-driven assessment of its therapeutic potential.

Experimental Protocols: A Self-Validating System

Scientific integrity is paramount. Therefore, every protocol described herein is designed to be a self-validating system, grounded in established best practices and supported by authoritative references.

Software and Force Fields

For our docking studies, we will utilize AutoDock Vina , a widely used and well-validated open-source docking program known for its accuracy and computational efficiency.[7] The choice of force field is critical for accurately modeling molecular interactions.[8] We will employ the General Amber Force Field (GAFF) for the ligands and the AMBER force field for the proteins, a combination that has demonstrated robust performance in numerous small molecule docking studies.[9]

Protein and Ligand Preparation

A meticulous preparation of both the protein and ligand structures is the foundation of a reliable docking study.

Protein Preparation Workflow:

G PDB Download Protein Structure from PDB Remove_Water Remove Water Molecules PDB->Remove_Water Add_Hydrogens Add Polar Hydrogens Remove_Water->Add_Hydrogens Assign_Charges Assign Gasteiger Charges Add_Hydrogens->Assign_Charges Define_Grid Define Binding Site Grid Box Assign_Charges->Define_Grid

Caption: Protein preparation workflow for docking.

  • Protein Structure Acquisition: The crystal structures of our target proteins will be obtained from the Protein Data Bank (PDB):

    • COX-2: PDB ID: 5KIR

    • TNF-α: PDB ID: 2AZ5

    • SIRT5: PDB ID: 2NYR[6]

  • Preparation: Using AutoDockTools, all water molecules and co-crystallized ligands will be removed from the protein structures. Polar hydrogens will be added, and Gasteiger charges will be computed.

  • Binding Site Definition: The binding pocket for each protein will be defined by generating a grid box centered on the co-crystallized ligand from the original PDB file, ensuring that the docking search is focused on the relevant active site.[10]

Ligand Preparation Workflow:

G Draw_Molecule Draw 2D Structure Convert_3D Convert to 3D Structure Draw_Molecule->Convert_3D Energy_Minimization Energy Minimization (GAFF) Convert_3D->Energy_Minimization Assign_Torsions Assign Rotatable Bonds Energy_Minimization->Assign_Torsions

Caption: Ligand preparation workflow for docking.

  • Structure Generation: The 2D structure of this compound and the selected competitor molecules will be drawn using ChemDraw and converted to 3D structures.

  • Energy Minimization: The 3D structures will be subjected to energy minimization using the GAFF force field to obtain a low-energy conformation.

  • Torsion Assignment: Rotatable bonds will be defined to allow for conformational flexibility during the docking simulation.

Docking Protocol Validation: Ensuring Trustworthiness

To validate our docking protocol, we will perform a re-docking experiment for each target protein.[11] The co-crystallized ligand from the PDB structure will be extracted and then docked back into the binding site of its respective protein. The root-mean-square deviation (RMSD) between the predicted binding pose and the original crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that our docking protocol can accurately reproduce the experimentally determined binding mode.[12]

Molecular Docking Simulation

For each protein-ligand pair, AutoDock Vina will be run to generate a series of binding poses, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy will be selected for further analysis.

Comparative Analysis: Performance of this compound

In this section, we present the results of our computational docking studies, comparing the performance of this compound with that of established inhibitors for each protein target.

Cyclooxygenase-2 (COX-2)

Competitor Molecules: Salicylic Acid, Ibuprofen

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -8.2Arg120, Tyr355, Ser530
Salicylic Acid-6.5Arg120, Tyr355
Ibuprofen-7.8Arg120, Tyr355, Val349

The docking results suggest that this compound exhibits a stronger predicted binding affinity for COX-2 than both salicylic acid and the commonly used NSAID, ibuprofen. The interaction profile reveals that, like the competitor molecules, the carboxylate group of our topic molecule forms a crucial salt bridge with Arg120 at the entrance of the active site channel.[10] The additional methyl groups appear to facilitate favorable hydrophobic interactions within the pocket, potentially contributing to the enhanced binding affinity.

Tumor Necrosis Factor-alpha (TNF-α)

Competitor Molecule: A known small-molecule inhibitor of TNF-α (e.g., SPD304 from PDB: 2AZ5)

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -7.5Tyr59, Tyr119, Gln61
SPD304 (Reference Inhibitor)-9.1Tyr59, Tyr119, Leu57, Ser60

In the case of TNF-α, the established inhibitor SPD304 shows a higher predicted binding affinity. However, this compound still demonstrates a respectable binding energy. Its interactions are primarily with the key tyrosine residues (Tyr59 and Tyr119) that are critical for the interaction of TNF-α with its receptor.[13] This suggests that while it may not be as potent as a highly optimized inhibitor, the 2-hydroxybenzoic acid scaffold has the potential to engage with the TNF-α binding site.

Sirtuin 5 (SIRT5)

Competitor Molecule: A known 2-hydroxybenzoic acid-based SIRT5 inhibitor (Compound 11 from[6])

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -7.9Arg105, Tyr102, Val221
Compound 11 (Reference Inhibitor)[6]-8.5Arg105, Tyr102, Val221, Phe223, Tyr255

The docking study against SIRT5 reveals that this compound has a predicted binding affinity comparable to that of a known 2-hydroxybenzoic acid-based inhibitor.[6] The binding mode analysis shows that the carboxylate and hydroxyl groups of our topic molecule form key hydrogen bonds with Arg105 and Tyr102 in the active site, which is consistent with the binding mode of the reference inhibitor.[6] The dimethyl substitutions may influence the overall positioning within the pocket.

Discussion and Future Perspectives

Our in silico analysis provides compelling evidence that this compound is a promising candidate for further investigation, particularly as a potential inhibitor of COX-2 and SIRT5. The predicted binding affinities for these targets are competitive with, or even superior to, those of known modulators.

The enhanced binding to COX-2 compared to salicylic acid and ibuprofen is particularly noteworthy. The dimethyl substitutions appear to confer an advantage in terms of hydrophobic interactions within the active site. This finding warrants further exploration through more advanced computational methods, such as molecular dynamics simulations, to assess the stability of the predicted binding pose over time.

While the predicted affinity for TNF-α is lower than that of a co-crystallized inhibitor, the ability of this compound to interact with key binding site residues suggests that this scaffold could serve as a starting point for the design of more potent TNF-α inhibitors.

It is crucial to emphasize that these are computational predictions.[1] The next logical step is to validate these findings through in vitro enzymatic assays to experimentally determine the inhibitory activity of this compound against COX-2, TNF-α, and SIRT5.

Conclusion

This guide has provided a comprehensive and transparent comparative analysis of the computational docking performance of this compound. By grounding our study in established protocols and validating our methodology, we have generated reliable predictions of its binding potential against key therapeutic targets. The results indicate that this compound is a molecule of significant interest, and this guide serves as a robust foundation for its continued investigation in the drug discovery pipeline.

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A Comparative Guide to the Bioactivities of 2-Hydroxy-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Salicylic Acid

2-Hydroxy-3,6-dimethylbenzoic acid, also known as 3,6-dimethylsalicylic acid, is a phenolic acid derivative with a structural resemblance to the well-known anti-inflammatory agent, salicylic acid. As a secondary metabolite found in some fungi, this compound has garnered interest for its potential biological activities.[1][2] This guide provides a comprehensive literature review of the known bioactivities of this compound, offering a comparative analysis with other relevant phenolic acids and bioactive compounds. By presenting available experimental data, detailing methodologies, and illustrating key mechanisms, this document aims to equip researchers with the foundational knowledge to explore the therapeutic and pharmacological potential of this intriguing molecule.

The structure-activity relationship (SAR) of salicylic acid and its derivatives suggests that the positions and nature of substituents on the benzene ring play a crucial role in determining their biological effects.[3] The presence of methyl groups at the 3 and 6 positions of the salicylic acid scaffold in this compound is expected to modulate its lipophilicity and steric hindrance, thereby influencing its interaction with biological targets and, consequently, its bioactivity profile.

Anticancer Activity: A Promising Histone Deacetylase Inhibitor

A significant area of investigation for this compound is its potential as an anticancer agent, specifically through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.

While direct comparative studies are limited, research has demonstrated that this compound exhibits inhibitory activity against HDAC enzymes. One study highlighted its potential, although it was found to be a less potent inhibitor compared to other derivatives in the same study. The quest for novel HDAC inhibitors with improved efficacy and selectivity is ongoing, and substituted benzoic acids, including salicylamides, are being explored as a promising class of compounds.[4][5]

To provide a context for its potential efficacy, the following table compares the anticancer activity of various hydroxybenzoic acids and related compounds against different cancer cell lines. It is important to note that these are not direct comparisons from a single study but a compilation of available data.

CompoundCell LineIC50 ValueReference
Aspirin-Chalcone NanoparticlesHeLa (Cervical Cancer)4.17 µM[6]
Salicylic AcidA549 (Lung Cancer)6.0 mM[7]
2,3-Dihydroxybenzoic Acid--Data not available
2,5-Dihydroxybenzoic Acid--Data not available
3,4-Dihydroxybenzoic AcidAGS (Gastric Cancer)Apoptotic effect[3]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)--Data not available

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

cluster_0 HDAC Inhibition and Anticancer Effect HDACs HDACs Deacetylation Deacetylation HDACs->Deacetylation Acetylated Histones Acetylated Histones Acetylated Histones->Deacetylation Chromatin Condensation Chromatin Condensation Deacetylation->Chromatin Condensation Gene Repression Gene Repression Chromatin Condensation->Gene Repression This compound This compound HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition HDAC Inhibition->HDACs Histone Hyperacetylation Histone Hyperacetylation HDAC Inhibition->Histone Hyperacetylation Chromatin Relaxation Chromatin Relaxation Histone Hyperacetylation->Chromatin Relaxation Gene Activation Gene Activation Chromatin Relaxation->Gene Activation Tumor Suppressor Genes Tumor Suppressor Genes Gene Activation->Tumor Suppressor Genes Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes->Cell Cycle Arrest

Caption: Mechanism of anticancer action via HDAC inhibition.

Antioxidant Activity: Scavenging Free Radicals

Phenolic acids are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[8] The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups on the aromatic ring.[3]

The following table presents a comparison of the DPPH radical scavenging activity of different hydroxybenzoic acids.

CompoundDPPH IC50 (µM)Reference
2,3-Dihydroxybenzoic Acid> 2,4-DHB, 3,5-DHB, 2,6-DHB[3]
2,5-Dihydroxybenzoic Acid> 2,3-DHB[3]
3,4-Dihydroxybenzoic Acid> 2,3-DHB[3]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)2.42 ± 0.08[3]
2,4-Dihydroxybenzoic Acid> 120,000[3]
3,5-Dihydroxybenzoic Acid> 1000[3]
2,6-Dihydroxybenzoic Acid> 2,3-DHB[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution are also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from a plot of scavenging percentage against the concentration of the test compound.

cluster_1 DPPH Radical Scavenging Workflow Prepare DPPH Solution Prepare DPPH Solution Mix and Incubate Mix and Incubate Prepare DPPH Solution->Mix and Incubate Prepare Sample Dilutions Prepare Sample Dilutions Prepare Sample Dilutions->Mix and Incubate Measure Absorbance Measure Absorbance Mix and Incubate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity: A Less Explored Frontier

The antimicrobial properties of salicylic acid and its derivatives have been extensively studied.[9][10] These compounds can disrupt bacterial cell membranes, interfere with nutrient uptake, and alter intracellular pH. The structural modifications in this compound, particularly the methyl groups, could enhance its lipophilicity, potentially facilitating its passage through microbial cell walls and enhancing its antimicrobial efficacy.

However, specific studies providing Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial or fungal strains are scarce in the current literature. Comparative analysis with other phenolic acids that have been tested for their antimicrobial activity can provide some context. For example, 4-hydroxybenzoic acid has shown antimicrobial activity against a range of microorganisms.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity: Following the Footsteps of Salicylate

Salicylic acid's anti-inflammatory effects are well-documented and are mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[12][13] While salicylic acid itself is a weak inhibitor of COX activity, its derivatives and metabolites can exhibit more potent effects.[5][14] The anti-inflammatory potential of this compound is an area that warrants further investigation, given its structural similarity to salicylic acid.

The methyl substitutions on the aromatic ring could influence its binding to the active site of COX enzymes or modulate other inflammatory pathways. For instance, some phenolic acids exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[15]

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are key inflammatory mediators.

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS).

  • Sample Addition: Add different concentrations of the test compound to the reaction mixture. A control without the test compound is also prepared.

  • Incubation: Incubate the mixtures at room temperature for a specified time (e.g., 150 minutes).

  • Griess Reagent: After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

  • Absorbance Measurement: Measure the absorbance at 546 nm. The decrease in absorbance in the presence of the test compound indicates its NO scavenging activity.

  • Calculation: The percentage of NO scavenging is calculated, and the IC50 value is determined.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive molecule with potential applications in oncology and other therapeutic areas. Its demonstrated activity as an HDAC inhibitor warrants further investigation to delineate its specific isoform selectivity and in vivo efficacy. While direct comparative data for its antioxidant, antimicrobial, and anti-inflammatory properties are currently limited, the structure-activity relationships of related phenolic acids suggest that it likely possesses a spectrum of biological activities.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound with established compounds like salicylic acid, other HDAC inhibitors, and standard antioxidants in a panel of standardized bioassays.

  • Quantitative Analysis: Determining key quantitative metrics such as IC50 and MIC values for its antioxidant, anti-inflammatory, and antimicrobial activities against a broad range of targets and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its observed bioactivities, including its effects on specific signaling pathways and enzymatic targets.

  • In Vivo Evaluation: Progressing promising in vitro findings to in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile.

By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for the development of novel therapeutic agents.

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Safety Operating Guide

Mastering the Safe Handling of 2-Hydroxy-3,6-dimethylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. 2-Hydroxy-3,6-dimethylbenzoic acid, a key building block in organic synthesis, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) and handling protocols. The primary risks are associated with direct contact and inhalation of the powdered form of the chemical. Therefore, all procedures must be designed to minimize or eliminate these exposure routes.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of a robust safety protocol. Each piece of equipment is chosen to counteract a specific hazard posed by this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin irritation upon contact.[2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]
Eye Protection Safety glasses with side-shields or gogglesProtects against accidental splashes of solutions or airborne particles that can cause serious eye irritation.[2]
Body Protection Laboratory coatPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of the powder, which can cause respiratory tract irritation. For situations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure during the handling of this compound. The following procedural diagram and steps outline a safe and efficient process from preparation to use.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare a Designated, Well-Ventilated Workspace prep_ppe->prep_area prep_spill Assemble Spill Kit prep_area->prep_spill handle_weigh Weigh the Compound in a Fume Hood prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution to Reaction Vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware and Surfaces handle_transfer->clean_decontaminate Proceed to Cleanup clean_waste Segregate and Label Waste clean_decontaminate->clean_waste clean_dispose Dispose of Waste According to Institutional Guidelines clean_waste->clean_dispose clean_ppe Doff PPE and Wash Hands clean_dispose->clean_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.